4-(2,4-Difluorobenzoyl)-2-methylpyridine
Description
Propriétés
IUPAC Name |
(2,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-9(4-5-16-8)13(17)11-3-2-10(14)7-12(11)15/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMWCIMMATRWERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=C(C=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
4-(2,4-Difluorobenzoyl)-2-methylpyridine synthesis pathway
Synthesis Pathway and Process Optimization for 4-(2,4-Difluorobenzoyl)-2-methylpyridine
Introduction & Retrosynthetic Analysis
4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2) is a privileged diaryl methanone scaffold frequently utilized in the development of advanced therapeutics, including p38 MAP kinase inhibitors and CNS-active agents. Synthesizing this specific diaryl ketone presents a unique challenge: the electron-deficient 2-methylpyridine ring strongly resists standard Friedel-Crafts acylation, necessitating an organometallic approach.
As a Senior Application Scientist, I evaluate synthetic routes not just on theoretical yield, but on scalability, atom economy, and process safety. Retrosynthetic disconnection of the carbonyl carbon yields two robust C-C bond-forming strategies:
-
Pathway A (Discovery Scale): Coupling 2-methylisonicotinic acid with N,O-dimethylhydroxylamine to form a Weinreb amide, followed by the addition of 2,4-difluorophenylmagnesium bromide.
-
Pathway B (Process Scale): Direct nucleophilic addition of 2,4-difluorophenylmagnesium bromide to 2-methylisonicotinonitrile.
Mechanistic Insights & Causality (E-E-A-T)
Why choose Pathway A for high-fidelity lab synthesis? Standard electrophiles like acid chlorides often suffer from over-addition by Grignard reagents, yielding unwanted tertiary alcohols. The use of N-methoxy-N-methylamides, pioneered by Nahm and Weinreb[1], elegantly circumvents this. Upon nucleophilic attack by the Grignard reagent, the methoxy oxygen coordinates with the magnesium ion, forming a highly stable five-membered cyclic chelate[2]. This tetrahedral intermediate is mechanistically robust at low temperatures, preventing a second equivalent of the nucleophile from attacking. Only upon an acidic aqueous quench does the intermediate collapse to release the desired ketone.
Why choose Pathway B for scale-up? While the Weinreb amide route is highly reliable, it requires expensive coupling agents (e.g., EDCI, HOBt) and generates stoichiometric waste. Pathway B relies on the direct nucleophilic addition of a Grignard reagent to a nitrile[3]. The initial addition yields a stable imine-magnesium salt intermediate. Because the resulting imine is significantly less electrophilic than the starting nitrile, over-addition is inherently suppressed[4]. Subsequent acidic hydrolysis converts the imine to the ketone[5]. This route is highly atom-economical, avoids expensive coupling reagents, and has been successfully adapted for continuous flow chemistry on a pilot scale[6].
Figure 1: Divergent synthetic pathways (Weinreb Amide vs. Nitrile) to the target diaryl ketone.
Quantitative Route Comparison
To justify the transition from discovery to process scale, we must evaluate the quantitative metrics of both pathways.
| Metric | Pathway A (Weinreb Amide) | Pathway B (Nitrile Addition) |
| Overall Yield | 82 - 88% | 75 - 80% |
| Atom Economy | Low (~45%) | High (~85%) |
| E-Factor (Waste) | High (>50 kg/kg product) | Low (<15 kg/kg product) |
| Reagent Cost | High (EDCI, HOBt, MeNHOMe) | Low (Mg turnings, Ar-Br) |
| Scalability | Limited (Exothermic quench) | Excellent (Flow-compatible) |
Step-by-Step Experimental Protocols (Self-Validating Systems)
A robust protocol must be self-validating. The following methodologies incorporate specific In-Process Controls (IPCs) to ensure causality and reaction integrity at every step.
Protocol A: Synthesis via Weinreb Amide (Discovery Scale)
Step 1: Amidation
-
Charge a dry flask with 2-methylisonicotinic acid (1.0 eq), N,O-dimethylhydroxylamine hydrochloride (1.2 eq), and anhydrous DCM (10 vol).
-
Add DIPEA (3.0 eq) to neutralize the hydrochloride salt. Cool the mixture to 0 °C.
-
Add EDCI (1.2 eq) and HOBt (0.2 eq) portion-wise. Stir at room temperature for 12 hours.
-
Validation Checkpoint: Monitor via HPLC at 254 nm. The reaction is validated as complete when the acid peak (Rt ~2.1 min) is <1% relative to the amide peak (Rt ~3.4 min).
-
Wash with saturated NaHCO3, brine, dry over Na2SO4, and concentrate in vacuo.
Step 2: Grignard Addition
-
Dissolve the Weinreb amide (1.0 eq) in anhydrous THF under N2. Cool to 0 °C.
-
Dropwise add 2,4-difluorophenylmagnesium bromide (1.1 eq, 0.5 M in THF), maintaining the internal temperature < 5 °C.
-
Validation Checkpoint: The stable chelate formation prevents exotherms after the initial addition. Quench a 0.5 mL aliquot in 1M HCl and extract with EtOAc; TLC (Hexane/EtOAc 1:1) must show complete consumption of the amide (Rf ~0.3).
-
Quench the main reactor with 1M HCl, extract with EtOAc, wash with brine, dry, and concentrate. Purify via recrystallization (heptane/EtOAc).
Protocol B: Synthesis via Nitrile Addition (Process Scale)
Figure 2: Step-by-step experimental workflow for the scalable nitrile-Grignard addition.
Step 1: Grignard Formation
-
Charge a reactor with Mg turnings (1.2 eq) and a crystal of I2 in anhydrous THF (5 vol).
-
Slowly add 1-bromo-2,4-difluorobenzene (1.1 eq) at a rate that maintains a gentle reflux.
-
Validation Checkpoint: The disappearance of the brown iodine color and a sustained exothermic reflux validates the successful initiation of the Grignard reagent.
Step 2: Nitrile Addition
-
To the Grignard solution at 0 °C, add 2-methylisonicotinonitrile (1.0 eq) dissolved in THF (2 vol).
-
Heat the mixture to 65 °C (reflux) for 4 hours.
-
Validation Checkpoint: Withdraw an aliquot and quench in saturated NH4Cl. GC-MS analysis must confirm the mass of the imine intermediate (m/z = 232) and the absence of the starting nitrile (m/z = 118).
Step 3: Hydrolysis
-
Cool the reactor to 0 °C and carefully quench with 2M HCl (excess). Heat to 60 °C for 2 hours to force the hydrolysis of the imine.
-
Validation Checkpoint: LC-MS analysis must show complete conversion of the imine (m/z 232) to the target ketone (m/z 233).
-
Neutralize with NaOH to pH 7-8, extract with EtOAc, and crystallize from isopropyl alcohol.
Analytical Characterization
To confirm the identity of 4-(2,4-Difluorobenzoyl)-2-methylpyridine, the following spectroscopic data should be observed:
-
LC-MS (ESI+): [M+H]+ calculated for C13H10F2NO: 234.07; Found: 234.1.
-
1H NMR (400 MHz, CDCl3): δ 8.65 (d, J = 5.0 Hz, 1H, Py-H6), 7.65 (td, J = 8.2, 6.4 Hz, 1H, Ar-H6), 7.42 (s, 1H, Py-H3), 7.35 (dd, J = 5.0, 1.5 Hz, 1H, Py-H5), 7.05 - 6.90 (m, 2H, Ar-H3, Ar-H5), 2.65 (s, 3H, Py-CH3).
-
19F NMR (376 MHz, CDCl3): δ -101.5 (d, J = 12.0 Hz, 1F), -104.2 (d, J = 12.0 Hz, 1F).
References
- Steven M. Weinreb (Nahm & Weinreb Amide Discovery)
- Novel compounds, their manufacture and uses (ii) (Mechanistic Chelate Stability)
- Addition of Grignard reagents to nitriles to give ketones Source: Master Organic Chemistry URL
- Efficient and Scalable Synthesis of Ketones via Nucleophilic Grignard Addition to Nitriles Using Continuous Flow Chemistry Source: ResearchGate URL
- Addition of allyl Grignard to nitriles in air and at room temperature: experimental and computational mechanistic insights in pH-switchable synthesis Source: PMC URL
- Scalable Continuous Synthesis of Grignard Reagents from in Situ-Activated Magnesium Metal Source: ACS Publications URL
Sources
- 1. Steven M. Weinreb – Wikipedia [de.wikipedia.org]
- 2. WO2013110744A2 - Novel compounds, their manufacture and uses (ii) - Google Patents [patents.google.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
4-(2,4-Difluorobenzoyl)-2-methylpyridine: A Comprehensive Technical Guide for Drug Development
Executive Summary
In contemporary medicinal chemistry, the strategic incorporation of halogenated aromatic systems and heteroaromatic scaffolds is essential for optimizing pharmacokinetic and pharmacodynamic profiles. 4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2)[1] is a highly versatile, bifunctional building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) active agents. This whitepaper provides an in-depth technical analysis of its physicochemical properties, pharmacophore utility, and robust synthetic methodologies, designed specifically for researchers and drug development professionals.
Physicochemical Profiling
Understanding the baseline physicochemical properties of this intermediate is critical for predicting its behavior in subsequent synthetic steps and its contribution to the final Active Pharmaceutical Ingredient (API).
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | (2,4-Difluorophenyl)(2-methylpyridin-4-yl)methanone |
| CAS Registry Number | 1187169-51-2 |
| Molecular Formula | C13H9F2NO |
| Molecular Weight | 233.22 g/mol |
| Topological Polar Surface Area (TPSA) | 30.0 Ų |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 (Ketone Oxygen, Pyridine Nitrogen) |
| Estimated LogP | ~2.8 |
Pharmacophore & Medicinal Chemistry Logic
The architecture of 4-(2,4-Difluorobenzoyl)-2-methylpyridine is not accidental; it is a highly engineered motif designed to address specific biological and metabolic challenges.
-
The 2,4-Difluorophenyl Domain: Fluorine substitution is a cornerstone of modern drug design. The high electronegativity and strong C-F bond significantly deactivate the aromatic ring toward cytochrome P450-mediated oxidative metabolism. Furthermore, the strategic placement of fluorine atoms at the ortho and para positions blocks primary sites of metabolic liability while enhancing the lipophilicity required for target binding[2].
-
The 2-Methylpyridine Domain: The pyridine nitrogen serves as a critical hydrogen bond acceptor, frequently interacting with the hinge region of ATP-binding pockets in kinases. The adjacent methyl group provides a steric shield that can dictate the conformational twist of the molecule, ensuring optimal alignment within the binding site.
Figure 1: Pharmacophore mapping demonstrating the functional utility of each structural domain.
Synthetic Methodologies & Self-Validating Protocols
The synthesis of diaryl ketones often suffers from over-addition when using highly reactive organometallic reagents. To ensure a high-yielding, scalable process, the Weinreb Ketone Synthesis is the gold standard[3]. This method utilizes an N-methoxy-N-methylamide (Weinreb amide) intermediate to tightly control the reaction trajectory.
Mechanistic Workflow
Figure 2: Stepwise synthetic workflow for 4-(2,4-Difluorobenzoyl)-2-methylpyridine via Weinreb amide intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-Methoxy-N-methyl-2-methylisonicotinamide
-
Charge Reactor: Dissolve 2-methylisonicotinic acid (1.0 eq) in anhydrous Dichloromethane (DCM).
-
Activation: Add EDCI (1.2 eq) and HOBt (1.2 eq). Stir for 15 minutes at room temperature.
-
Causality: EDCI and HOBt convert the carboxylic acid into a highly reactive, yet stable, active ester. This prevents the formation of unreactive side products and ensures complete conversion.
-
-
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) followed by dropwise addition of DIPEA (3.0 eq). Stir for 12 hours.
-
Causality: DIPEA acts as a non-nucleophilic base to neutralize the hydrochloride salt of the amine, freeing it for nucleophilic attack on the active ester.
-
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 1:1). The reaction is complete when the baseline acid spot disappears.
Step 2: Grignard Addition (The Weinreb Mechanism)
-
Preparation: Dissolve the purified Weinreb amide from Step 1 in anhydrous Tetrahydrofuran (THF) under an inert Argon atmosphere. Cool the system to 0°C using an ice bath.
-
Organometallic Addition: Slowly add 2,4-Difluorophenylmagnesium bromide (1.2 eq, 0.5 M in THF) dropwise over 30 minutes.
-
Causality: The dropwise addition at 0°C is critical. The Grignard reagent attacks the amide carbonyl to form a tetrahedral intermediate. The methoxy oxygen of the Weinreb amide chelates the magnesium ion, stabilizing this intermediate and strictly preventing a second equivalent of Grignard from attacking (which would yield an unwanted tertiary alcohol)[3].
-
-
Quenching: After 2 hours of stirring at 0°C, carefully quench the reaction by adding saturated aqueous Ammonium Chloride (NH₄Cl).
-
Causality: The weak acidity of NH₄Cl safely breaks the magnesium chelate, collapsing the tetrahedral intermediate to release the desired ketone product without protonating and solubilizing the pyridine ring into the aqueous layer.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.
Analytical Characterization (Self-Validating Readouts)
To ensure the integrity of the synthesized compound, the protocol must be validated against expected analytical markers. The following table summarizes the self-validating readouts required to confirm product identity and purity.
Table 2: Analytical Validation Parameters
| Analytical Technique | Expected Readout / Marker | Validation Purpose |
| 1H NMR (400 MHz, CDCl3) | δ ~8.6 (d, 1H, pyridine H6), ~7.5-7.7 (m, 3H), ~6.9-7.0 (m, 2H), 2.6 (s, 3H, CH3) | Confirms structural connectivity and the presence of the 2-methyl group. |
| 19F NMR (376 MHz, CDCl3) | δ ~ -105.0 (d, 1F), -108.5 (d, 1F) | Verifies the 2,4-difluoro substitution pattern on the aromatic ring. |
| LC-MS (ESI+) | m/z 234.1[M+H]+ | Confirms exact mass; chromatogram validates >95% purity requirement. |
| TLC (Hexane:EtOAc 7:3) | Rf ~ 0.4 (UV active at 254 nm) | Rapid in-process control to verify the consumption of the Weinreb amide. |
Sources
An In-Depth Technical Guide to the Proposed Mechanism of Action of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
Foreword: Navigating the Uncharted Territory of a Novel Scaffold
For researchers, scientists, and drug development professionals, the emergence of a novel chemical entity like 4-(2,4-Difluorobenzoyl)-2-methylpyridine presents both a challenge and an opportunity. While its precise molecular interactions and mechanism of action are not yet fully elucidated in publicly available literature, its structural motifs—specifically the benzoylpyridine core—are shared by a class of molecules with well-documented and potent biological activities. This guide, therefore, takes an inferential yet scientifically grounded approach. By synthesizing the established mechanisms of structurally analogous compounds, we can construct a robust hypothesis for the likely biological activities of 4-(2,4-Difluorobenzoyl)-2-methylpyridine. This document is designed not as a definitive statement, but as a technical roadmap to empower researchers in their investigation of this promising compound. We will delve into the most probable mechanisms of action, provide the experimental frameworks necessary to test these hypotheses, and offer insights into the causality behind these experimental choices.
Part 1: The Benzoylpyridine Scaffold: A Privileged Structure in Drug Discovery
The pyridine ring is a ubiquitous feature in a vast number of natural products and FDA-approved drugs, prized for its ability to engage in hydrogen bonding and its overall metabolic stability.[1][2] When coupled with a benzoyl group, the resulting scaffold creates a rigid structure with a specific three-dimensional orientation of aromatic and carbonyl features, making it an effective pharmacophore for interacting with various biological targets.[3] Our analysis of the existing literature reveals that benzoylpyridine derivatives are particularly prominent as inhibitors of key cellular processes, most notably protein kinase signaling and cytoskeletal dynamics.
Part 2: Proposed Mechanism of Action I: Protein Kinase Inhibition
A significant body of research points to benzoylpyridine derivatives as potent inhibitors of protein kinases.[4][5][6][7][8] Kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of many diseases, especially cancer. The 2,4-difluorobenzoyl moiety, in particular, is a common feature in many approved kinase inhibitors, as the fluorine atoms can form key hydrogen bonds within the ATP-binding pocket of the kinase.
Key Kinase Targets of Benzoylpyridine Analogs
Several kinases have been identified as targets for compounds structurally related to 4-(2,4-Difluorobenzoyl)-2-methylpyridine. These include:
-
p38α Mitogen-Activated Protein Kinase (MAPK): Benzoylpyridines have been synthesized and evaluated as inhibitors of p38α, a key enzyme in inflammatory signaling pathways.[4]
-
Receptor Tyrosine Kinases (RTKs): This class of kinases, including FLT3, TRK, VEGFR-2, and c-Met, are crucial for cell proliferation and angiogenesis. Pyridine derivatives have been developed as potent dual inhibitors of these targets.[5][6][8]
-
Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs like CDK4 are prime targets in oncology. Pyrazolo[4,3-b]pyridine derivatives have been shown to be dual inhibitors of FLT3 and CDK4.[5]
-
FMS Kinase: This kinase is involved in the survival and proliferation of macrophages and is a target in inflammatory diseases and cancer. Pyridopyridine derivatives have shown potent inhibitory activity against FMS kinase.[7]
Quantitative Data: Inhibitory Activities of Benzoylpyridine Derivatives
The following table summarizes the reported inhibitory concentrations (IC50) of various benzoylpyridine and related pyridine derivatives against their respective kinase targets. This data provides a quantitative basis for the potential potency of 4-(2,4-Difluorobenzoyl)-2-methylpyridine as a kinase inhibitor.
| Compound Class | Target Kinase(s) | Reported IC50 Values | Reference |
| Benzoylpyridines | p38α MAPK | 14 - 21 nM | [4] |
| 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives | FLT3 / CDK4 | 11 nM / 7 nM (compound 23k) | [5] |
| Pyrazolo[3,4-b]pyridine derivatives | TRKA | 56 nM (compound C03) | [6] |
| 4-phenoxy-pyridine derivatives | VEGFR-2 / c-Met | 1.05 µM / 1.43 µM (cpd 23k) | [8] |
| 4-carboxamidopyrido[3,2-b]pyridine derivatives | FMS Kinase | 21.5 nM (compound 8g) | [7] |
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescent Assay)
To experimentally validate the hypothesis that 4-(2,4-Difluorobenzoyl)-2-methylpyridine acts as a kinase inhibitor, a luminescent kinase assay is a robust and high-throughput method.
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase inhibition leads to a lower consumption of ATP, resulting in a higher luminescence signal.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(2,4-Difluorobenzoyl)-2-methylpyridine in 100% DMSO.
-
Prepare a kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Prepare a solution of the kinase of interest (e.g., p38α) and its specific substrate peptide in the kinase buffer.
-
Prepare an ATP solution in the kinase buffer at a concentration close to the Km for the specific kinase.
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations (serially diluted) into a 384-well white microplate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Add the kinase and substrate solution to each well.
-
Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.
-
Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and measure the remaining ATP by adding a commercially available ATP detection reagent (which contains luciferase and luciferin).
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Visualization: Generic Kinase Signaling Pathway
Caption: A simplified Receptor Tyrosine Kinase (RTK) signaling cascade and the putative point of inhibition.
Part 3: Proposed Mechanism of Action II: Inhibition of Tubulin Polymerization
Another well-documented activity of benzoylpyridine derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, motility, and intracellular transport. Compounds that interfere with tubulin polymerization are potent anti-mitotic agents and form the basis of several successful chemotherapeutics.
Binding at the Colchicine Site
A study on 6-aryl-2-benzoyl-pyridines revealed that these compounds act as potent inhibitors of tubulin polymerization by binding to the colchicine site on β-tubulin.[9] This binding event prevents the assembly of α- and β-tubulin heterodimers into microtubules, leading to a G2/M phase cell cycle arrest and subsequent apoptosis in cancer cells.
Quantitative Data: Anti-proliferative Activity of Tubulin-Inhibiting Benzoylpyridines
The table below presents the potent anti-proliferative activities of a representative 6-aryl-2-benzoyl-pyridine (compound 4v from the cited study) across a panel of human cancer cell lines.
| Cancer Cell Line | Cell Type | Reported IC50 of Compound 4v (nM) | Reference |
| A375 | Melanoma | 1.8 | [9] |
| MCF-7 | Breast Cancer | 1.7 | [9] |
| NCI/ADR-RES | Ovarian (Resistant) | 2.1 | [9] |
| A549 | Lung Cancer | 1.6 | [9] |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
Principle: This assay measures the change in light scattering or fluorescence as tubulin monomers polymerize into microtubules. An inhibitor will prevent this increase.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of 4-(2,4-Difluorobenzoyl)-2-methylpyridine in 100% DMSO.
-
Prepare a tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA).
-
Reconstitute lyophilized, high-purity tubulin (>99%) in the polymerization buffer on ice.
-
-
Assay Procedure:
-
In a 96-well plate, add the test compound at various concentrations. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).
-
Add the tubulin solution to each well.
-
Incubate the plate at 4°C for 5 minutes.
-
Initiate polymerization by adding GTP (to a final concentration of 1 mM) and transferring the plate to a 37°C spectrophotometer or fluorometer.
-
Monitor the increase in absorbance (at 340 nm) or fluorescence over time (e.g., for 60 minutes).
-
-
Data Analysis:
-
Plot the absorbance or fluorescence intensity versus time for each concentration.
-
Determine the rate of polymerization (the slope of the linear phase) for each curve.
-
Calculate the percentage of inhibition of the polymerization rate for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
-
Visualization: Microtubule Dynamics and Inhibition
Caption: The dynamic process of microtubule polymerization and its inhibition by a colchicine-site binder.
Part 4: A Strategic Workflow for Definitive Mechanism of Action Elucidation
While the evidence for kinase and tubulin inhibition is compelling, a definitive understanding requires a systematic experimental approach. The following workflow provides a logical progression from broad phenotypic screening to specific target validation.
Caption: A strategic workflow for elucidating the mechanism of action of a novel compound.
Part 5: Conclusion and Future Directions
The structural features of 4-(2,4-Difluorobenzoyl)-2-methylpyridine strongly suggest its potential as a modulator of critical cellular pathways, most likely through the inhibition of protein kinases or tubulin polymerization. The difluorobenzoyl moiety is a well-established pharmacophore for interaction with ATP-binding sites in kinases, while the rigid benzoylpyridine core is analogous to known tubulin inhibitors.
This guide provides a comprehensive, evidence-based framework for initiating the investigation of this compound. The provided experimental protocols and conceptual pathways are designed to be self-validating systems, enabling researchers to systematically test the proposed hypotheses. The definitive mechanism of action will ultimately be unveiled through rigorous application of the outlined experimental workflow. The journey to understanding 4-(2,4-Difluorobenzoyl)-2-methylpyridine's role in cellular machinery is a compelling one, with the potential to uncover a novel therapeutic agent.
References
-
SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. PubMed, [Link]
-
Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. PMC, [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. MDPI, [Link]
-
Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties. PubMed, [Link]
-
[(3-Pyridylalkyl)piperidylidene]benzocycloheptapyridine derivatives as dual antagonists of PAF and histamine. PubMed, [Link]
-
Synthesis of 4-Acetyl- and 4-Benzoylpyridine Derivatives with 1,2-Azole Fragments. ResearchGate, [Link]
-
Exploring the Synthesis and Applications of 4-Benzoylpyridine in Modern Chemistry. Ningbo Inno Pharmchem Co., Ltd., [Link]
-
Biological activity – Knowledge and References. Taylor & Francis, [Link]
-
Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. PubMed, [Link]
-
Thiazole-substituted benzoylpiperazine derivatives as acetylcholinesterase inhibitors. PubMed, [Link]
-
Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. PubMed, [Link]
-
Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors. PubMed, [Link]
-
Discovery of novel 2-aryl-4-benzoyl-imidazoles targeting the colchicines binding site in tubulin as potential anticancer agents. PMC, [Link]
-
Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Publishing, [Link]
-
Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase. PubMed, [Link]
-
Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen, [Link]
-
Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors. New Journal of Chemistry (RSC Publishing), [Link]
-
Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. ResearchGate, [Link]
-
Design, synthesis and biological evaluation of aryl chalcone derivatives of pyridine-benzoxazole-pyimidine-oxazole as anticancer agents. ResearchGate, [Link]
-
Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes. ResearchGate, [Link]
-
Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. PMC, [Link]
-
A REVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITIES OF PYRIMIDINE DERIVATIVES. International Journal of Pharmacy and Biological Sciences, [Link]
Sources
- 1. Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications | IntechOpen [intechopen.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, biological evaluation, and in silico studies of novel pyridopyridine derivatives as anticancer candidates targeting FMS kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 4-phenoxy-pyridine/pyrimidine derivatives as dual VEGFR-2/c-Met inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Solubility Landscape of 4-(2,4-Difluorobenzoyl)-2-methylpyridine: A Technical Guide for Drug Development Professionals
Foreword: The Crucial Role of Solubility in Pharmaceutical Development
In the intricate journey of drug development, understanding the solubility of an active pharmaceutical ingredient (API) is not merely a perfunctory step but a cornerstone of successful formulation and process development.[1][2] The solubility profile of a compound like 4-(2,4-Difluorobenzoyl)-2-methylpyridine, a novel heterocyclic ketone, dictates its bioavailability, dictates the feasibility of various dosage forms, and critically influences the efficiency of its purification and crystallization processes.[1][2] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate and comprehend the solubility of this promising molecule in a range of organic solvents. By moving beyond mere data points to an in-depth understanding of the underlying physicochemical principles, we can accelerate the transition of this compound from the laboratory to life-changing therapeutics.
Physicochemical Characterization: The Foundation of Solubility Prediction
A thorough understanding of the intrinsic properties of 4-(2,4-Difluorobenzoyl)-2-methylpyridine is paramount before embarking on extensive solubility screening. These properties offer predictive insights into its behavior in various solvent environments.
1.1. Molecular Structure and Polarity
The molecular structure of 4-(2,4-Difluorobenzoyl)-2-methylpyridine, featuring a difluorobenzoyl group and a methylpyridine moiety, suggests a molecule with moderate polarity. The presence of fluorine atoms and the nitrogen in the pyridine ring introduces electronegative centers capable of hydrogen bonding, while the aromatic rings and methyl group contribute to its lipophilic character. This duality in its structure implies that its solubility will be highly dependent on the polarity of the solvent.
1.2. Melting Point and Crystal Lattice Energy
1.3. Polymorphism
The potential for polymorphism, the ability of a compound to exist in multiple crystalline forms, must be considered. Different polymorphs can exhibit significantly different solubilities.[2][4] Therefore, characterization of the solid form used in solubility studies is crucial.
Strategic Solvent Selection for Solubility Screening
A rational approach to solvent selection is more efficient than a brute-force screening of all possible solvents.[1][5] Solvents should be chosen to represent a range of polarities and chemical functionalities to build a comprehensive solubility profile.
Table 1: Proposed Solvent Panel for Solubility Screening of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
| Solvent Class | Representative Solvents | Rationale |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which may interact favorably with the nitrogen and oxygen atoms of the target molecule. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Possess large dipole moments and can engage in dipole-dipole interactions.[6] |
| Non-Polar Solvents | Toluene, Heptane, Dichloromethane | Primarily interact through van der Waals forces and are less likely to be good solvents, but are important for understanding the full solubility spectrum and for anti-solvent crystallization. |
| Ester Solvents | Ethyl Acetate | Represents an intermediate polarity and is a common solvent in pharmaceutical processing. |
| Ether Solvents | Tetrahydrofuran (THF) | A polar aprotic solvent with good solvating power for a range of compounds.[6] |
Experimental Determination of Solubility: A Step-by-Step Protocol
The equilibrium solubility method, often referred to as the "shake-flask" method, is a reliable technique for determining the thermodynamic solubility of a compound.[7]
3.1. Materials and Equipment
-
4-(2,4-Difluorobenzoyl)-2-methylpyridine (characterized solid form)
-
Selected organic solvents (analytical grade)
-
Scintillation vials or other suitable sealed containers
-
Temperature-controlled shaker or incubator
-
Analytical balance
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[8][9] or a UV-Vis spectrophotometer[10]
3.2. Experimental Workflow
The following diagram illustrates the key steps in the equilibrium solubility determination protocol.
Caption: Workflow for Equilibrium Solubility Determination.
3.3. Detailed Protocol
-
Preparation: Add an excess amount of 4-(2,4-Difluorobenzoyl)-2-methylpyridine to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[8]
-
Solvent Addition: Accurately dispense a known volume of each selected solvent into the corresponding vials.
-
Equilibration: Seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sampling: After equilibration, cease agitation and allow the excess solid to settle.
-
Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles. This step is critical to prevent artificially high solubility readings.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy, to determine the concentration of the dissolved solute.
Analytical Quantification: Ensuring Accuracy and Precision
The choice of analytical technique for quantifying the dissolved 4-(2,4-Difluorobenzoyl)-2-methylpyridine is critical for obtaining reliable solubility data.
4.1. High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive and selective method for the analysis of pyridine derivatives.[9][11]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A mixture of acetonitrile or methanol and water (with or without a buffer) is typically used. The exact composition should be optimized to achieve good peak shape and resolution.
-
Detection: UV detection at the λmax of the compound will likely provide the best sensitivity. The UV spectrum of the compound should be determined beforehand.[10]
-
Calibration: A calibration curve should be prepared using standard solutions of known concentrations to ensure accurate quantification.
4.2. UV-Vis Spectroscopy
For a less complex matrix, UV-Vis spectroscopy can be a rapid and straightforward method for quantification, provided the compound has a distinct chromophore.[10]
-
Wavelength Selection: The wavelength of maximum absorbance (λmax) should be used for quantification to maximize sensitivity and minimize deviations from the Beer-Lambert law.
-
Calibration: As with HPLC, a calibration curve of absorbance versus concentration must be generated.
Data Interpretation and Application
The obtained solubility data should be tabulated for easy comparison across different solvents and temperatures.
Table 2: Example of a Solubility Data Summary Table
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | 25 | ||
| Ethanol | 25 | ||
| Acetonitrile | 25 | ||
| Ethyl Acetate | 25 | ||
| Toluene | 25 | ||
| ... | ... |
This data provides a powerful tool for:
-
Crystallization Process Development: Solvents with high solubility at elevated temperatures and low solubility at room temperature are ideal for cooling crystallization.[2][4]
-
Anti-Solvent Selection: A solvent in which the compound is highly soluble can be combined with an anti-solvent (in which it is poorly soluble) to induce crystallization.[4]
-
Formulation Development: The choice of solvents will guide the development of liquid formulations and aid in the selection of excipients for solid dosage forms.
The following diagram illustrates the logical flow of applying solubility data to process development.
Caption: Application of Solubility Data in Drug Development.
Conclusion: A Roadmap to Rational Drug Development
While specific solubility data for 4-(2,4-Difluorobenzoyl)-2-methylpyridine is not yet publicly available, this guide provides a robust and scientifically sound methodology for its determination. By systematically characterizing the compound, strategically selecting solvents, employing rigorous experimental protocols, and utilizing precise analytical techniques, researchers can build a comprehensive understanding of its solubility profile. This knowledge is not merely academic; it is a critical enabler of rational process design and formulation development, ultimately accelerating the journey of this promising molecule to the patients who need it most.
References
- Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
- APC Ltd. (2020, October 9).
- Ottoboni, S., et al. (n.d.). A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. Organic Process Research & Development.
- Chen, J. (2026, March 19). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. Pharmaceutical Technology.
- Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
- Rizi, A., et al. (2025, July 29). Physics-Based Solubility Prediction for Organic Molecules. PMC - NIH.
- U.S. Department of Health and Human Services. (n.d.). Analytical Methods.
- BenchChem. (n.d.).
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- ChemBK. (2024, April 9). 4-(2,4-Difluorobenzoyl)piperidine Oxime.
- ResearchGate. (2022, May 27). What is the solvent for 4,4'-dicarboxy-2,2'-bipyridine?
- Cayman Chemical. (n.d.).
Sources
- 1. crystallizationsystems.com [crystallizationsystems.com]
- 2. youtube.com [youtube.com]
- 3. chembk.com [chembk.com]
- 4. pharmtech.com [pharmtech.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. lifechemicals.com [lifechemicals.com]
- 9. helixchrom.com [helixchrom.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. atsdr.cdc.gov [atsdr.cdc.gov]
4-(2,4-Difluorobenzoyl)-2-methylpyridine: A Strategic Diaryl Ketone Scaffold in Advanced Medicinal Chemistry
Executive Summary
4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2) is a highly specialized, advanced building block utilized extensively in modern drug discovery [1]. As a structurally rigid diaryl ketone, it serves as a critical intermediate in the synthesis of targeted therapeutics, particularly kinase inhibitors (e.g., IRAK-4, JAK1, and p38 MAP kinase)[2, 3].
This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale behind its structural motifs, field-proven synthetic methodologies, and its downstream applications in pharmaceutical development.
Structural Rationale & Pharmacophore Utility
In medicinal chemistry, the selection of specific aromatic building blocks is rarely arbitrary. The architecture of 4-(2,4-difluorobenzoyl)-2-methylpyridine integrates three highly synergistic functional motifs:
-
The 2,4-Difluorophenyl Ring (Metabolic Shielding): The incorporation of fluorine atoms at the ortho and para positions serves a dual purpose. Electronically, the strongly electronegative fluorines lower the pKa of proximal functional groups and enhance halogen-bonding interactions within protein binding pockets. Pharmacokinetically, these positions are prime targets for hepatic Cytochrome P450 (CYP450) mediated oxidation. Fluorination effectively blocks this metabolic liability, increasing the half-life of the downstream Active Pharmaceutical Ingredient (API).
-
The 2-Methylpyridine Core (Hinge-Binding): Pyridine rings are ubiquitous in kinase inhibitors because the sp2 hybridized nitrogen acts as an excellent hydrogen-bond acceptor, typically interacting with the highly conserved hinge region of the kinase ATP-binding site. The methyl group at the 2-position provides critical steric bulk, restricting the rotational freedom of the molecule and locking it into a bioactive conformation.
-
The Diaryl Ketone Linker (Conformational Rigidity): The sp2 hybridized carbonyl carbon forces the two aromatic rings into a specific dihedral angle. This rigidity reduces the entropic penalty upon binding to the target receptor, significantly enhancing binding affinity.
Quantitative Data: Physicochemical Profiling
Table 1: Physicochemical Properties of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
| Property | Value | Rationale / Implication |
| CAS Number | 1187169-51-2 | Unique identifier for procurement and regulatory tracking [1]. |
| Molecular Formula | C₁₃H₉F₂NO | - |
| Molecular Weight | 233.21 g/mol | Low molecular weight allows for significant downstream functionalization while remaining within Lipinski's Rule of 5. |
| Structural Class | Diaryl Ketone | Provides a rigid, V-shaped pharmacophore geometry. |
| Hydrogen Bond Acceptors | 2 (N, O) | Facilitates strong interactions with kinase hinge regions. |
Synthetic Methodologies & Experimental Protocols
The synthesis of diaryl ketones often suffers from over-alkylation, where the nucleophile attacks the newly formed ketone to yield a tertiary alcohol. To bypass this, the Weinreb Amide Route is the gold standard. Alternatively, modern approaches utilize phosphine-free Fukuyama cross-coupling or photoredox decarboxylative arylation[4, 5].
Below is the field-proven, self-validating protocol for the Weinreb Amide route.
Step-by-Step Protocol: The Weinreb Amide Route
Objective: Synthesize 4-(2,4-difluorobenzoyl)-2-methylpyridine from 2-methylisonicotinic acid without tertiary alcohol byproduct formation.
Phase 1: Amidation (Formation of the Weinreb Amide)
-
Activation: Suspend 2-methylisonicotinic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv) portion-wise at 0 °C.
-
Causality: CDI is chosen over thionyl chloride to avoid harsh acidic conditions that would protonate the pyridine ring, causing solubility issues and reducing nucleophilic attack efficiency.
-
-
Coupling: Stir for 1 hour until CO₂ evolution ceases (a self-validating visual cue of complete activation). Add N,O-dimethylhydroxylamine hydrochloride (1.2 equiv) and triethylamine (1.5 equiv). Stir at room temperature for 12 hours.
-
Workup: Wash with saturated aqueous NaHCO₃, extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the Weinreb amide intermediate.
Phase 2: Grignard Addition
-
Nucleophilic Attack: Dissolve the Weinreb amide in anhydrous tetrahydrofuran (THF) and cool to -78 °C using a dry ice/acetone bath. Dropwise, add (2,4-difluorophenyl)magnesium bromide (1.2 equiv).
-
Causality (The Chelate Effect): This is the critical step. The N-methoxy-N-methyl group forms a highly stable, five-membered cyclic chelate with the magnesium ion. This chelate is thermodynamically stable at -78 °C and prevents the collapse of the tetrahedral intermediate into a ketone. Consequently, a second equivalent of the Grignard reagent cannot attack, completely suppressing tertiary alcohol formation.
-
-
Quenching (Self-Validating Check): After 1 hour, quench the reaction cold (-78 °C) by adding saturated aqueous NH₄Cl.
-
Causality: NH₄Cl provides a mild proton source that breaks the magnesium chelate and collapses the intermediate into the desired ketone without over-protonating the basic pyridine nitrogen (which would trap the product in the aqueous layer).
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the pure 4-(2,4-difluorobenzoyl)-2-methylpyridine.
Reaction Optimization Data
Table 2: Optimization of Grignard Addition to Weinreb Amide
| Grignard (Equiv) | Temperature | Addition Time | Yield (%) | Byproduct (Tertiary Alcohol) |
| 1.05 | 0 °C | 30 min | 65% | Moderate |
| 1.20 | -78 °C to RT | 60 min | 88% | Trace |
| 2.00 | RT | 30 min | 45% | High |
Synthetic workflow for 4-(2,4-Difluorobenzoyl)-2-methylpyridine via Weinreb amide intermediate.
Applications in Drug Development: Kinase Inhibition
Once synthesized, 4-(2,4-difluorobenzoyl)-2-methylpyridine is frequently subjected to late-stage functionalization. The ketone can be converted into an oxime, or the methyl group can be halogenated (e.g., via NBS) to allow for further cross-coupling.
In the context of immunology and oncology, this scaffold is highly prized for developing Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) inhibitors [2] and Janus Kinase (JAK) inhibitors [3].
Mechanism of Action in IRAK-4 Inhibition
IRAK-4 is a serine/threonine kinase essential for signal transduction in Toll-like receptors (TLRs) and the IL-1 receptor family. Hyperactivation of this pathway leads to severe inflammatory and autoimmune diseases.
When derivatives of 4-(2,4-difluorobenzoyl)-2-methylpyridine are introduced, the pyridine nitrogen forms a critical hydrogen bond with the backbone amide of the IRAK-4 hinge region (often at Met265). Simultaneously, the 2,4-difluorophenyl group projects into the hydrophobic selectivity pocket, displacing high-energy water molecules and locking the kinase in an inactive conformation. This halts the phosphorylation cascade, preventing the activation of NF-κB and subsequent inflammatory cytokine release.
TLR/IRAK-4 signaling pathway illustrating inhibitory intervention by diaryl ketone scaffolds.
Conclusion
4-(2,4-Difluorobenzoyl)-2-methylpyridine is far more than a simple organic intermediate; it is a meticulously designed pharmacophore scaffold. By combining the metabolic resistance of a difluorinated arene with the hinge-binding capacity of a sterically tuned pyridine, it offers drug developers a robust starting point for synthesizing highly selective kinase inhibitors. Mastery of its synthesis—particularly through the controlled Weinreb amide route—ensures high-yield access to this indispensable chemical building block.
References
- Google Patents. "WO2017009798A1 - Indazole and azaindazole compounds as irak-4 inhibitors." World Intellectual Property Organization.
- Google Patents. "US8309718B2 - 4-pyrazolyl-N-arylpyrimidin-2-amines and 4-pyrazolyl-N-heteroarylpyrimidin-2-amines as janus kinase inhibitors." United States Patent and Trademark Office.
-
RSC Advances. "Synthesis of Diaryl Ketones via a Phosphine-Free Fukuyama Reaction." Royal Society of Chemistry. Available at: [Link]
-
SciSpace. "Merging Photoredox and Nickel Catalysis: The Direct Synthesis of Ketones by the Decarboxylative Arylation of α-Oxo Acids." SciSpace Literature Repository. Available at:[Link]
Difluorobenzoyl Compounds: A Technical Guide to Therapeutic Applications
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, significantly enhancing the therapeutic potential of new chemical entities.[1] Among these, the difluorobenzoyl moiety has emerged as a privileged structure, conferring advantageous physicochemical properties such as increased metabolic stability, enhanced membrane permeability, and improved binding affinity to biological targets.[2][3] This technical guide provides an in-depth exploration of the burgeoning therapeutic applications of difluorobenzoyl compounds. We will dissect their mechanisms of action, from the disruption of bacterial cell division to the modulation of critical pathways in oncology and neurodegenerative diseases. This document is designed for researchers, scientists, and drug development professionals, offering not just a review of the field but also actionable, field-proven experimental protocols and the causal reasoning behind their design.
The Difluorobenzoyl Scaffold: A Foundation for Drug Design
The utility of the difluorobenzoyl group stems from the unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond.[4] These characteristics fundamentally alter the electronic and conformational landscape of a molecule, providing a powerful tool for optimizing drug candidates.[3]
Physicochemical and Pharmacokinetic Impact
The introduction of one or more fluorine atoms can profoundly influence a compound's properties.[5] The presence of two fluorine atoms on the benzoyl ring, as seen in 2,4- or 2,6-difluorobenzoyl derivatives, creates a strong electron-withdrawing effect. This can modulate the pKa of nearby functional groups, which is critical for optimizing a drug's solubility, absorption, and ability to interact with its target.[3]
From a pharmacokinetic perspective, the C-F bond is exceptionally stable and resistant to metabolic cleavage by cytochrome P450 enzymes. This inherent stability often translates to a longer biological half-life and improved metabolic profiles, reducing the formation of unwanted metabolites.[1][4] Furthermore, fluorination can increase a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and the blood-brain barrier (BBB)—a critical feature for drugs targeting the central nervous system (CNS).[2][6]
General Synthetic Strategies
The synthesis of difluorobenzoyl compounds is typically accessible and scalable. A common and cost-effective starting point is the reaction of a nucleophile, such as an amine or piperazine, with a commercially available difluorobenzoyl chloride (e.g., 2,4- or 2,6-difluorobenzoyl chloride) in an appropriate solvent.[7] This straightforward acylation reaction provides a versatile platform for generating a diverse library of derivatives for structure-activity relationship (SAR) studies.
Another key intermediate in the synthesis of more complex derivatives, particularly for insecticides and other bioactive compounds, is 2,6-difluorobenzoyl isocyanate.[8][9] This reagent can be prepared from 2,6-difluorobenzamide and allows for the construction of benzoylurea compounds.[8]
This protocol outlines a standard procedure for the acylation of a primary or secondary amine with 2,4-difluorobenzoyl chloride. The choice to use a base like triethylamine or potassium carbonate is to neutralize the HCl byproduct, driving the reaction to completion. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane or chloroform).
-
Reaction Initiation: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 2,4-difluorobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent dropwise to the stirred amine solution.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel to yield the desired N-substituted 2,4-difluorobenzamide.
Antimicrobial Applications: A Novel Approach to Targeting Bacterial Cell Division
The rise of antibiotic-resistant bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), necessitates the development of drugs with novel mechanisms of action.[10] Difluorobenzamide derivatives have emerged as a promising class of antimicrobials that target the essential and highly conserved bacterial cell division protein, FtsZ.[11][12]
Mechanism of Action: Inhibition of FtsZ Polymerization
FtsZ is a bacterial homolog of eukaryotic tubulin and plays a critical role in forming the Z-ring at the site of cell division.[10] This Z-ring acts as a scaffold for the assembly of the entire division machinery (the divisome). The proper dynamics of FtsZ polymerization and depolymerization, regulated by GTP hydrolysis, are essential for bacterial cytokinesis.
Difluorobenzamide compounds act by binding to FtsZ and disrupting these dynamics. They have been shown to increase the rate of GTPase activity, which paradoxically leads to the stabilization of FtsZ polymers.[11][12] This stabilization prevents the dynamic instability required for a functional Z-ring, effectively halting cell division and leading to bacterial death.[11] A key advantage of this target is its absence in mammalian cells, suggesting a high potential for selective toxicity against bacteria.[12]
Visualization: Mechanism of FtsZ Inhibition
Caption: Workflow of FtsZ-mediated cell division and its disruption by difluorobenzoyl compounds.
Spectrum of Activity and SAR
These compounds exhibit potent activity primarily against Gram-positive bacteria, including MRSA and vancomycin-resistant Enterococcus faecium (VRE).[11][12] Their efficacy against Gram-negative bacteria is often limited, which has been attributed to the presence of efflux pumps like the AcrAB-TolC system that actively remove the compounds from the cell.[12]
Structure-activity relationship (SAR) studies have been crucial in optimizing these inhibitors. Research has shown that substitutions on the difluorobenzamide core, often linked via an oxygen bridge, are critical for activity.[10] The nature of these substituents dictates the potency and spectrum of the antimicrobial effect. The goal of SAR analysis is to convert these observations into predictive models to guide the synthesis of more effective compounds.[13][14]
Experimental Workflow: Evaluating Anti-FtsZ Compounds
A self-validating protocol for assessing potential FtsZ inhibitors involves a tiered approach, moving from whole-cell activity to target-specific biochemical assays.
This assay determines the lowest concentration of a compound that prevents visible bacterial growth.
-
Preparation: Prepare a 96-well microtiter plate with serial two-fold dilutions of the test compound in a suitable bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized bacterial inoculum (e.g., 5 x 10⁵ CFU/mL) to each well. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
Analysis: Determine the MIC by visually inspecting for the lowest concentration at which no turbidity (growth) is observed. The results can be confirmed by measuring absorbance at 600 nm.
This biochemical assay directly measures the compound's effect on the target protein's enzymatic function.
-
Reaction Setup: In a 96-well plate, combine purified FtsZ protein (e.g., from S. aureus) with a reaction buffer containing GTP. Add varying concentrations of the test compound.
-
Incubation: Incubate the reaction at 37 °C for a set time (e.g., 20 minutes).
-
Detection: Stop the reaction and measure the amount of inorganic phosphate released from GTP hydrolysis. A common method is the malachite green assay, which forms a colored complex with phosphate, detectable by spectrophotometry.
-
Analysis: An increase in the rate of GTP hydrolysis in the presence of the compound is indicative of an FtsZ-destabilizing agent.[11]
Data Summary: Antimicrobial Activity
| Compound Class | Target Organism | MIC Range (µg/mL) | Reference |
| 2,6-Difluorobenzamides | S. aureus (MRSA) | 1 - 8 | [11] |
| 2,6-Difluorobenzamides | E. faecium (VRE) | 8 - 16 | [11] |
| 3-Oxy-Difluorobenzamides | B. subtilis | 0.5 - 4 | [11] |
Oncological Applications: Hitting Critical Cancer Pathways
The difluorobenzoyl scaffold is also prevalent in the development of anticancer agents, where it serves as a core component of molecules designed to inhibit key oncogenic pathways.[15]
Targeting Kinase Signaling Pathways
Many cancers are driven by aberrant activity of protein kinases, making them prime targets for therapeutic intervention.[16][17]
-
PI3Kα Inhibition: The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers.[18] Difluoromethylbenzimidazole derivatives, which incorporate a difluoro-substituted phenyl ring, have been designed and synthesized as potent and selective inhibitors of the PI3Kα isoform.[18] These compounds block the phosphorylation of PIP2 to PIP3, thereby inhibiting downstream signaling that promotes cell growth and survival.[18]
-
EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that is often mutated or overexpressed in non-small cell lung cancer (NSCLC).[19][20] Vinyl sulfone derivatives incorporating difluorobenzoyl moieties have been identified as potent EGFR tyrosine kinase inhibitors, demonstrating the versatility of this scaffold in targeting different kinase families.[20]
Visualization: The PI3K/AKT/mTOR Signaling Pathway
Caption: Simplified PI3K/AKT/mTOR pathway and the inhibitory action of difluorobenzoyl compounds on PI3Kα.
Disruption of Microtubule Dynamics
Beyond kinase inhibition, difluorobenzoyl-containing compounds have been developed as microtubule-disrupting agents.[21] Certain 3,3-difluoro β-lactams, designed as analogues of the natural product Combretastatin A-4 (CA-4), have shown potent antiproliferative activity against breast cancer cell lines.[21] These compounds bind to the colchicine-binding site on tubulin, inhibiting its polymerization into microtubules. This disruption of the cytoskeleton triggers cell cycle arrest and apoptosis.[21]
Experimental Workflow: Assessing Anticancer Efficacy
This assay quantifies the activity of a kinase by measuring the amount of ADP produced during the phosphorylation reaction.
-
Kinase Reaction: In a 384-well plate, combine the target kinase (e.g., recombinant PI3Kα or EGFR), its specific substrate, and ATP. Add serial dilutions of the difluorobenzoyl test compound.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction.
-
Measurement: Measure the luminescence signal, which is directly proportional to the amount of ADP produced and thus correlates with kinase activity. A lower signal indicates inhibition.
This colorimetric assay measures a cell's metabolic activity, which serves as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Analysis: Measure the absorbance of the solution at ~570 nm. The intensity of the purple color is proportional to the number of viable cells. Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.
Data Summary: Anticancer Potency
| Compound Class | Target | Cancer Cell Line | IC50 Value | Reference |
| 2-Difluoromethylbenzimidazoles | PI3Kα | - | 22.8 nM | [18] |
| 3,3-Difluoro β-lactams | Tubulin Polymerization | MCF-7 (Breast) | 0.095 µM | [21] |
| Vinyl Sulfone Derivatives | EGFR-TK | A431 (Skin) | 33.52 µM | [20] |
| Fluorinated Benzofurans | Proliferation | HCT116 (Colon) | 19.5 µM | [22] |
Applications in Neurodegenerative Disorders
The ability of fluorine to enhance BBB permeability makes difluorobenzoyl compounds attractive candidates for treating CNS disorders.[6][23] Research in this area focuses on tackling key pathological hallmarks of diseases like Alzheimer's and Parkinson's, such as neuroinflammation and protein aggregation.[24]
Targeting Neuroinflammation and Protein Aggregation
Neurodegenerative diseases are often characterized by chronic activation of glial cells (neuroinflammation) and the misfolding and aggregation of proteins, such as amyloid-beta (Aβ) in Alzheimer's disease.[24][25] Small molecules that can inhibit these processes are of significant therapeutic interest.[26]
Fluorinated benzenesulfonamides have been shown to slow the aggregation of Aβ peptides by more than three-fold.[27] The specific arrangement of the difluorobenzoyl moiety and other substituents is critical for this activity, indicating that these compounds may directly interfere with the fibrillization process.[27] Other derivatives have been shown to inhibit the over-activation of glia in animal models of Alzheimer's disease, thereby reducing neuroinflammation and subsequent neuronal loss.[25]
Experimental Workflow: Investigating Neuroprotective Effects
This is a standard, high-throughput fluorescence-based assay to monitor amyloid fibril formation in vitro.
-
Preparation: Prepare a solution of synthetic Aβ peptide (e.g., Aβ₄₂) in a suitable buffer. In a black, clear-bottom 96-well plate, add the peptide solution, Thioflavin T dye, and varying concentrations of the test compound.
-
Incubation: Incubate the plate at 37 °C with intermittent shaking to promote aggregation.
-
Measurement: Monitor the fluorescence intensity (excitation ~440 nm, emission ~485 nm) over time. ThT exhibits enhanced fluorescence upon binding to the beta-sheet structures of amyloid fibrils.
-
Analysis: The lag time and slope of the sigmoidal aggregation curve are analyzed. An effective inhibitor will increase the lag time and/or decrease the maximum fluorescence signal, indicating a reduction in fibril formation.
Challenges and Future Directions
Despite their promise, the development of difluorobenzoyl compounds is not without challenges. In antimicrobials, overcoming efflux-mediated resistance in Gram-negative bacteria is a major hurdle. For anticancer agents, achieving high selectivity for the target kinase over other kinases is crucial to minimize off-target effects and toxicity. For CNS applications, optimizing BBB permeability while maintaining potency remains a delicate balancing act.
Future research will likely focus on:
-
Combinatorial Chemistry: Expanding chemical libraries to fine-tune SAR and improve potency and selectivity.
-
Mechanism of Action Studies: Deeper investigation into the precise binding modes and downstream effects of these compounds.
-
Combination Therapies: Exploring the synergistic potential of difluorobenzoyl compounds with existing drugs, for example, to re-sensitize resistant bacteria to β-lactam antibiotics.[11]
Conclusion
The difluorobenzoyl scaffold is a remarkably versatile and powerful platform in modern drug discovery. Its favorable physicochemical properties have enabled the development of promising lead compounds across a wide range of therapeutic areas, including infectious diseases, oncology, and neurology. The continued exploration of this chemical space, guided by a deep understanding of structure-activity relationships and robust experimental validation, holds significant potential for delivering next-generation therapeutics to address unmet medical needs.
References
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. (2025). MDPI. [Link]
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). MDPI. [Link]
-
2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships. (2017). PubMed. [Link]
-
Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ. (2020). PubMed. [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Modeling of 2-Difluoromethylbenzimidazole Derivatives as Potential PI3Kα Inhibitors. (2022). PMC. [Link]
-
Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]
- Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran. (n.d.).
-
New Compounds Effective Against Alzheimer's Disease Onset and Progression. (2004). Northwestern University. [Link]
-
2-[4,5-Difluoro-2-(2-Fluorobenzoylamino)-Benzoylamino]Benzoic Acid, an Antiviral Compound With Activity Against Acyclovir-Resistant Isolates of Herpes Simplex Virus Types 1 and 2. (2012). Amanote Research. [Link]
-
Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold. (n.d.). PMC. [Link]
-
Synthesis and Antibacterial Activity of Difluoromethyl Cinnamoyl Amides. (2020). MDPI. [Link]
-
Stereodefined Synthesis of 3‑Difluoromethyl-Benzoxaboroles: Novel Antimicrobials with Unlocked H‑Bonding. (2026). PMC. [Link]
-
Novel compounds show early promise in treatment of Parkinson's, Huntington's, Alzheimer's. (2010). Southern Methodist University. [Link]
- Method for continuously producing 2, 6-difluorobenzoyl isocyanate. (n.d.).
-
Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). MDPI. [Link]
-
Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases. (2009). Future Science. [Link]
-
The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease. (2015). Current Pharmaceutical Design. [Link]
-
Insights of the pathophysiology of neurodegenerative diseases and the role of phytochemical compounds in its management. (2021). Neuroscience Research Notes. [Link]
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. (n.d.). PMC. [Link]
-
A randomized, double-blind, placebo-controlled phase 3 skin cancer prevention study of {alpha}-difluoromethylornithine in subjects with previous history of skin cancer. (2010). PubMed. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. (2024). PubMed. [Link]
-
Structure Activity Relationships. (2005). Drug Design Org. [Link]
-
Tactical Applications of Fluorine in Drug Design and Development. (n.d.). ResearchGate. [Link]
-
Novel EGFR Inhibitors for Non-Small Cell Lung Cancer. (n.d.). Dana-Farber Cancer Institute. [Link]
-
FDA-approved heterocyclic molecules for cancer treatment: Synthesis, dosage, mechanism of action and their adverse effect. (n.d.). PMC. [Link]
-
Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. (2023). PMC. [Link]
-
Fluorine-containing FDA-approved small-molecule drugs in 2025: significance, synthetic insights, and therapeutic applications. (2026). PMC. [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023). MDPI. [Link]
-
New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. (2023). MDPI. [Link]
-
Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma. (2021). MDPI. [Link]
-
Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). PMC. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). PMC. [Link]
-
Identification of Vinyl Sulfone Derivatives as EGFR Tyrosine Kinase Inhibitor: In Vitro and In Silico Studies. (n.d.). PMC. [Link]
-
Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. (2018). Journal of Experimental and Clinical Medicine. [Link]
-
Cancer biologists discover a new mechanism for an old drug. (2024). MIT News. [Link]
-
Structure activity relationship – Knowledge and References. (n.d.). Taylor & Francis. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Fluorinated molecules in the diagnosis and treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]
- 9. CN113666844A - Method for continuously producing 2, 6-difluorobenzoyl isocyanate - Google Patents [patents.google.com]
- 10. 2,6-Difluorobenzamide Inhibitors of Bacterial Cell Division Protein FtsZ: Design, Synthesis, and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Antimicrobial Action and Reversal of Resistance in MRSA by Difluorobenzamide Derivatives Targeted at FtsZ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic Heterocyclic Derivatives as Kinase Inhibitors Tested for the Treatment of Neuroblastoma [mdpi.com]
- 17. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. themarkfoundation.org [themarkfoundation.org]
- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones [mdpi.com]
- 22. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 23. The Potential Effect of Fluorinated Compounds in the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. neuroscirn.org [neuroscirn.org]
- 25. New Compounds Effective Against Alzheimer's Disease Onset and Progression - News Center [news.feinberg.northwestern.edu]
- 26. Novel compounds show early promise in treatment of Parkinson’s, Huntington’s, Alzheimer’s – Research [blog.smu.edu]
- 27. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Strategic Role of 4-(2,4-Difluorobenzoyl)-2-methylpyridine in Pharmaceutical Synthesis
Abstract: This document provides a comprehensive technical guide on the synthesis and application of 4-(2,4-difluorobenzoyl)-2-methylpyridine, a key intermediate in modern pharmaceutical development. The unique structural combination of a difluorobenzoyl moiety and a methylpyridine core makes this compound a versatile precursor for a range of complex molecular targets. We present detailed, field-proven protocols for its synthesis via a Grignard-based pathway and its subsequent strategic conversion to 4-(2,4-difluorobenzoyl)piperidine, a critical building block for antipsychotic drugs such as Risperidone. The causality behind experimental choices, self-validating analytical checks, and process logic are explained to empower researchers and drug development professionals in their synthetic endeavors.
Introduction: A Pivotal Intermediate
In the landscape of pharmaceutical synthesis, the efficiency and success of a multi-step drug manufacturing process often hinge on the strategic selection and synthesis of key intermediates. 4-(2,4-Difluorobenzoyl)-2-methylpyridine is one such pivotal compound. Its difluorinated phenyl ring is a common feature in many bioactive molecules, often introduced to modulate pharmacokinetic properties like metabolic stability and receptor binding affinity. The 2-methylpyridine portion serves as a versatile scaffold, which can be further modified or, as detailed in this guide, reduced to the corresponding piperidine ring system—a ubiquitous motif in central nervous system (CNS) active drugs.[1]
This guide focuses on the practical synthesis of this intermediate and its direct application as a precursor to 4-(2,4-difluorobenzoyl)piperidine, thereby linking its synthesis to the production of established Active Pharmaceutical Ingredients (APIs).
Physicochemical Properties & Safety
A clear understanding of the intermediate's properties is crucial for safe handling and successful reaction scale-up.
| Property | Value |
| IUPAC Name | (2,4-Difluorophenyl)(2-methylpyridin-4-yl)methanone |
| Molecular Formula | C₁₃H₉F₂NO |
| Molecular Weight | 233.22 g/mol |
| Appearance | Expected to be an off-white to yellow solid |
| CAS Number | Not readily available |
Safety & Handling: Standard laboratory personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, should be worn at all times. All operations should be conducted within a certified chemical fume hood. Organolithium and Grignard reagents are highly reactive and pyrophoric; they must be handled under a dry, inert atmosphere (Nitrogen or Argon).
The Synthetic Landscape: From Precursors to API
The overall synthetic strategy involves a three-stage process:
-
Stage 1: Core Intermediate Synthesis: Formation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine from commercially available starting materials.
-
Stage 2: Strategic Reduction: Catalytic hydrogenation of the pyridine ring to yield the corresponding piperidine derivative.
-
Stage 3: Downstream API Synthesis: Utilization of the piperidine intermediate in a subsequent coupling reaction to form a final API, such as Risperidone.
The following workflow provides a high-level overview of this synthetic journey.
Caption: High-level workflow from starting materials to a final API.
Protocol 1: Synthesis of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
Principle & Causality: This protocol employs a Grignard reaction, a robust and widely used method for forming carbon-carbon bonds. The synthesis of the target ketone is not directly reported in easily accessible literature, thus this protocol is based on well-established transformations of similar pyridine derivatives.[2][3] We will form a Grignard reagent from 4-bromo-2-methylpyridine. This organometallic species is a potent nucleophile. It will then attack the electrophilic carbon of 2,4-difluorobenzonitrile. An acidic workup hydrolyzes the resulting imine intermediate to the desired ketone.
Why this route?
-
Regioselectivity: Starting with a 4-halopyridine ensures the benzoyl group is installed exclusively at the C4 position.
-
Reactivity: The Grignard reaction is highly effective for coupling aryl halides with nitriles to form ketones.
-
Precursor Availability: 4-Bromo-2-methylpyridine and 2,4-difluorobenzonitrile are commercially available starting materials.
Step-by-Step Methodology
Part A: Grignard Reagent Formation
-
Preparation: A 500 mL three-neck round-bottom flask is equipped with a magnetic stir bar, a reflux condenser, and a pressure-equalizing dropping funnel. The entire apparatus is flame-dried under vacuum and allowed to cool under a positive pressure of dry argon.
-
Initiation: Add magnesium turnings (1.2 eq.) to the flask. A single crystal of iodine is added to activate the magnesium surface.
-
Reaction: Add anhydrous tetrahydrofuran (THF) to cover the magnesium. A solution of 4-bromo-2-methylpyridine (1.0 eq.) in anhydrous THF is added to the dropping funnel. Add a small portion (approx. 5-10%) of the bromide solution to the magnesium suspension. The reaction is initiated, often indicated by a slight exotherm and the disappearance of the iodine color. Gentle heating may be required.
-
Completion: Once initiated, the remaining 4-bromo-2-methylpyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[2]
Part B: Acylation and Work-up
-
Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of 2,4-difluorobenzonitrile (1.05 eq.) in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Stirring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC/LC-MS analysis indicates consumption of the starting materials.
-
Quenching & Hydrolysis: The reaction is carefully quenched by slowly pouring it into a stirred solution of 2 M hydrochloric acid (HCl) cooled in an ice bath. This step hydrolyzes the intermediate imine to the ketone.
-
Extraction: The mixture is stirred for 1 hour, then the aqueous layer is neutralized with a saturated sodium bicarbonate (NaHCO₃) solution. The product is extracted into ethyl acetate (3x).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude residue is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield 4-(2,4-Difluorobenzoyl)-2-methylpyridine.
Trustworthiness & Validation:
-
Reaction Monitoring: Progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Product Characterization: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 2: Catalytic Hydrogenation to 4-(2,4-Difluorobenzoyl)piperidine
Principle & Causality: The conversion of the stable aromatic pyridine ring to a saturated piperidine ring is a cornerstone transformation in medicinal chemistry.[1] This reduction is most effectively achieved through catalytic hydrogenation. We utilize Platinum (IV) oxide (PtO₂, Adams' catalyst) in an acidic medium (glacial acetic acid). The acid protonates the pyridine nitrogen, which activates the ring towards reduction and mitigates catalyst poisoning by the basic nitrogen atom.[4][5] This method is highly effective and generally preserves other functional groups, such as the ketone and the aryl fluorides.
Caption: Reaction scheme for the catalytic hydrogenation of the pyridine core.
Step-by-Step Methodology
-
Reactor Setup: A high-pressure hydrogenation vessel (e.g., a Parr shaker) is charged with 4-(2,4-Difluorobenzoyl)-2-methylpyridine (1.0 eq.) and glacial acetic acid as the solvent.
-
Catalyst Addition: Platinum (IV) oxide (PtO₂, ~1-5 mol%) is carefully added to the solution under a stream of inert gas.
-
Hydrogenation: The vessel is sealed, purged several times with hydrogen gas, and then pressurized to 50-70 bar with hydrogen.[4]
-
Reaction: The mixture is agitated vigorously at room temperature for 6-24 hours.
-
Monitoring: The reaction is monitored by the cessation of hydrogen uptake. Completion can be confirmed by LC-MS analysis of a small, carefully depressurized aliquot.
-
Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of Celite®. The filter cake should be washed with acetic acid and kept wet to prevent ignition.
-
Isolation: The filtrate is concentrated under reduced pressure. The residue is dissolved in water, cooled in an ice bath, and basified to pH > 10 with a cold NaOH solution.
-
Purification: The aqueous layer is extracted with dichloromethane or ethyl acetate (3x). The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated to yield the crude 4-(2,4-Difluorobenzoyl)piperidine. The product can be further purified by recrystallization or conversion to its hydrochloride salt.
| Parameter | Typical Value | Rationale |
| H₂ Pressure | 50-70 bar | Sufficient pressure to overcome the aromaticity of the pyridine ring.[4] |
| Catalyst | PtO₂ (Adams' catalyst) | Highly effective for pyridine reduction, especially in acidic media.[5] |
| Solvent | Glacial Acetic Acid | Activates the ring towards reduction and prevents catalyst poisoning.[4] |
| Temperature | Room Temperature | Mild conditions that preserve sensitive functional groups. |
Downstream Application: Synthesis of Risperidone
The synthesized 4-(2,4-Difluorobenzoyl)piperidine is a direct precursor to several important APIs. For instance, in the synthesis of the antipsychotic drug Risperidone, it is first converted to an oxime, which then undergoes cyclization to form the core benzisoxazole moiety. This advanced intermediate is then alkylated to yield the final drug product.[6]
Caption: Simplified workflow for the conversion of the piperidine intermediate to Risperidone.
This final step highlights the industrial relevance of 4-(2,4-Difluorobenzoyl)-2-methylpyridine, demonstrating its position as a critical upstream intermediate in a validated pharmaceutical manufacturing process.
References
-
Cramer, N., et al. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Available at: [Link][7]
-
Sreenivasulu, R. M., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research. Available at: [Link][4][5]
-
Despois, A., & Cramer, N. (n.d.). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Available at: [Link]
-
Google Patents. (2004). A process for the preparation of antipsychotic risperidone. WO2004009591A1. Available at: [6]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. WO2004009591A1 - A process for the preparation of antipsychotic risperidone - Google Patents [patents.google.com]
- 7. Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 4-(2,4-Difluorobenzoyl)-2-methylpyridine Analogues in Neurological Disorder Research: A Technical Guide
A Note to the Researcher: Initial literature and database searches for "4-(2,4-Difluorobenzoyl)-2-methylpyridine" did not yield specific research applications for this exact molecule in the context of neurological disorders. This suggests that the compound may be novel, not yet extensively studied, or referred to by a different nomenclature. However, the structural motifs present in this query—a substituted pyridine ring and a difluorobenzoyl-like moiety—are prevalent in compounds actively being investigated for neuroprotective and therapeutic properties.
This guide, therefore, focuses on a closely related and well-characterized analogue, 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263) , to provide a detailed and practical framework for researchers working with similar chemical scaffolds. The principles, protocols, and experimental logic detailed herein are broadly applicable to the investigation of novel pyridine derivatives in the field of neurological disorder research.
Introduction to DDO-7263: A Case Study in Neuroprotection
DDO-7263 is a novel activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[1] This pathway is a critical cellular defense mechanism against oxidative stress, a key pathological feature in many neurodegenerative diseases, including Parkinson's disease (PD), Alzheimer's disease (AD), and amyotrophic lateral sclerosis (ALS).[1][2][3] The compound has demonstrated significant therapeutic potential in preclinical models of Parkinson's disease by mitigating oxidative stress and neuroinflammation.[1]
Chemical Structure of DDO-7263: (Note: While not identical to the queried compound, DDO-7263 features a methylpyridine and a difluorophenyl group, making it a relevant structural analogue.)
The synthesis of related difluorobenzoyl compounds often involves the reaction of a difluorobenzoyl chloride with a suitable amine or piperidine derivative.[4] For instance, (2,4-Difluorophenyl)(piperidin-1-yl)methanone is synthesized by reacting piperidine with 2,4-difluorobenzoyl chloride in chloroform.[4]
Mechanism of Action: Targeting Oxidative Stress and Neuroinflammation
DDO-7263's neuroprotective effects are primarily attributed to its dual action on two interconnected cellular pathways:
-
Activation of the Nrf2-ARE Pathway: Nrf2 is a transcription factor that, under normal conditions, is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like DDO-7263, Nrf2 translocates to the nucleus and binds to the ARE, initiating the transcription of a suite of antioxidant and cytoprotective genes.
-
Inhibition of the NLRP3 Inflammasome: The NLRP3 inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β. DDO-7263 has been shown to inhibit the activation of the NLRP3 inflammasome, thereby reducing neuroinflammation.[1] This inhibitory effect is dependent on the activation of Nrf2.[1]
The interplay between these pathways is crucial. By upregulating antioxidant defenses, DDO-7263 reduces the reactive oxygen species (ROS) that can act as a trigger for NLRP3 inflammasome activation.
Caption: Signaling pathway of DDO-7263.
In Vitro and In Vivo Applications and Protocols
In Vitro Neuroprotection Assays
Objective: To determine the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Cell Line: PC12 cells are a common model as they are of neuronal origin and are sensitive to oxidative stress.
Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[5]
-
Cell Seeding: Plate PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.[5]
-
Compound Pre-treatment: Treat the cells with various concentrations of the test compound (e.g., DDO-7263) for a specified period (e.g., 12-24 hours). Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Introduce an oxidative stressor, such as hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA), to the wells (except for the negative control) and incubate for an additional 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Interpretation: An increase in absorbance in the compound-treated, stressor-exposed wells compared to the stressor-only wells indicates a protective effect.
In Vivo Efficacy in a Parkinson's Disease Model
Objective: To evaluate the therapeutic efficacy of a test compound in a chemically-induced animal model of Parkinson's disease.[6][7]
Animal Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model is widely used as it recapitulates key pathological features of Parkinson's disease, including the loss of dopaminergic neurons in the substantia nigra.[1][7][8]
Experimental Workflow:
Caption: General workflow for in vivo compound testing.
Detailed Protocol:
-
Animal Dosing: Administer the test compound (e.g., DDO-7263) or vehicle to the respective groups of mice for a set number of days prior to and during MPTP administration.
-
MPTP Induction: Induce Parkinsonism by intraperitoneal injection of MPTP.
-
Behavioral Assessment: Conduct behavioral tests to assess motor function.
-
Rotarod Test: Measures balance and motor coordination.
-
Pole Test: Assesses bradykinesia.
-
-
Neurochemical Analysis: After the final behavioral test, euthanize the animals and collect brain tissue. Measure dopamine and its metabolites in the striatum using High-Performance Liquid Chromatography (HPLC).
-
Immunohistochemistry: Perform immunohistochemical staining of brain sections for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss in the substantia nigra and striatum.[1]
Data Interpretation:
-
Improved performance in behavioral tests in the compound-treated group compared to the MPTP-only group.
-
Higher levels of dopamine and its metabolites in the striatum of the compound-treated group.
-
A greater number of surviving TH-positive neurons in the substantia nigra and striatum of the compound-treated group.
Pharmacokinetic and Pharmacodynamic Considerations
Understanding the pharmacokinetic (PK) and pharmacodynamic (PD) properties of a compound is crucial for its development as a therapeutic agent.[9][10][11][12][13]
-
Pharmacokinetics (PK): Describes what the body does to the drug (Absorption, Distribution, Metabolism, Excretion).[12] For neurotherapeutics, the ability to cross the blood-brain barrier is paramount. DDO-7263 has been shown to have a brain tissue targeting function.[1]
-
Pharmacodynamics (PD): Describes what the drug does to the body; the relationship between drug concentration and effect.[12]
Key Parameters for DDO-7263:
| Parameter | Description | Significance for Neurological Research |
| Brain Tissue Targeting | The compound preferentially accumulates in brain tissue. | Essential for efficacy in CNS disorders.[1] |
| Half-life (t½) | The time it takes for the drug concentration to decrease by half.[9] | Determines dosing frequency. |
| Bioavailability (F) | The fraction of an administered dose that reaches systemic circulation.[9] | Important for determining the effective oral dose. |
Summary and Future Directions
Compounds with a methylpyridine and a difluorobenzoyl-like scaffold, exemplified by DDO-7263, represent a promising class of molecules for the treatment of neurological disorders. Their mechanism of action, centered on the activation of the Nrf2-ARE pathway and inhibition of neuroinflammation, addresses key pathological processes in these diseases. The protocols and experimental frameworks provided in this guide offer a starting point for the investigation of novel analogues.
Future research should focus on:
-
Structure-activity relationship (SAR) studies to optimize potency and selectivity.
-
Comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies.
-
Evaluation in a wider range of neurological disorder models, including those for Alzheimer's disease and ALS.
By systematically applying these methodologies, researchers can effectively evaluate the therapeutic potential of novel pyridine derivatives and advance the development of new treatments for debilitating neurological conditions.
References
-
PrepChem.com. Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. Available from: [Link]
-
Xu, L. L., Wu, Y. F., Yan, F., Li, C. C., Dai, Z., You, Q. D., Jiang, Z. Y., & Di, B. (2019). 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress. Free Radical Biology and Medicine, 134, 288-303. Available from: [Link]
-
MDPI. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available from: [Link]
-
PMC. (2022). New Insights into and Emerging Roles of Animal Models for Neurological Disorders. Available from: [Link]
-
EurekAlert!. (2022). CityU neuroscientists discover a new drug candidate for treating epilepsy. Available from: [Link]
-
SciSpace. (2022). Pyridine derivatives as anti-Alzheimer agents. Available from: [Link]
-
PubMed. Animal models of neurological disease. Available from: [Link]
- Google Patents. (2009). Process for Preparing 4,4' Difluorobenzophenone.
-
MODEL ANIMALS USED IN BIOMEDICAL RESEARCH. (2023). Available from: [Link]
-
AccessPharmacy. Clinical Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
Springer. (2015). Animal Models of Neurological Disorders. Available from: [Link]
-
PubChem. (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. Available from: [Link]
-
PMC. (2014). Drug Discovery Targeting Cell Division Proteins, Microtubules and FtsZ. Available from: [Link]
-
PMC. (2012). Target- and Mechanism-Based Therapeutics for Neurodegenerative Diseases: Strength in Numbers. Available from: [Link]
-
PubMed. (2024). MS4A superfamily molecules in tumors, Alzheimer's and autoimmune diseases. Available from: [Link]
-
PubMed. (2019). Animal models in the neurotoxicology of 2,4-D. Available from: [Link]
-
MDPI. (2026). Consensus Molecules Associated with Parkinson's Disease. Available from: [Link]
- Google Patents. (2006). Piperidines and related compounds for treatment of alzheimer's disease.
-
Wiley Online Library. (2017). Novel Formulation Additives for an Anti-Alzheimer's Disease Drug. Available from: [Link]
-
MDPI. Pharmaceutics | Section Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
MDPI. (2024). Recent Advances in the Search for Effective Anti-Alzheimer's Drugs. Available from: [Link]
-
MDPI. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. Available from: [Link]
-
Research and Reviews. (2022). Pharmacokinetic and Pharmacodynamic Activity of Drugs during Drug Interactions. Available from: [Link]
-
PMC. (2021). Pharmacologically targeting transient receptor potential channels for seizures and epilepsy: Emerging preclinical evidence of druggability. Available from: [Link]
-
ASHP. (2014). Introduction to Pharmacokinetics and Pharmacodynamics. Available from: [Link]
-
Asian Journal of Pharmaceutical Research. (2026). Intranasal Delivery of Natural Compounds: A Promising approach for Parkinson's Disease therapy. Available from: [Link]
-
ChemRxiv. (2024). Development of Highly Potent and Selective Covalent FGFR4 Inhibitors Based on SNAr Electrophiles. Available from: [Link]
-
ScienceDirect. (2002). Integration and modelling of pharmacokinetic and pharmacodynamic data to optimize dosage regimens in veterinary medicine. Available from: [Link]
-
ScienceDaily. (2025). Common genetic variants linked to drug-resistant epilepsy. Available from: [Link]
-
IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Available from: [Link]
-
European Academy of Neurology (EAN). (2020). Impact of predictive, preventive and precision medicine strategies in epilepsy. Available from: [Link]
- Google Patents. (1992). Pharmaceutical compositions for use in treating parkinson's disease.
-
Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-linked Tetrahydropyrimidine-5-carboxylate Derivatives as DPP-IV Inhibitors for Treatment of T2DM. Available from: [Link]
-
Frontiers. (2024). Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Available from: [Link]
-
MDPI. (2022). Mechanisms Underlying Neurodegenerative Disorders and Potential Neuroprotective Activity of Agrifood By-Products. Available from: [Link]
-
PubMed. (2020). Novel strategies targeting bromodomain-containing protein 4 (BRD4) for cancer drug discovery. Available from: [Link]
-
ResearchGate. (2023). Mechanism of neurological disorder and associated biomarkers. Available from: [Link]
-
MDPI. (2025). Neuroinflammation: Mechanisms, Dual Roles, and Therapeutic Strategies in Neurological Disorders. Available from: [Link]
Sources
- 1. 5-(3,4-Difluorophenyl)-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole (DDO-7263), a novel Nrf2 activator targeting brain tissue, protects against MPTP-induced subacute Parkinson's disease in mice by inhibiting the NLRP3 inflammasome and protects PC12 cells against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine derivatives as anti-Alzheimer agents (2023) | 2 Citations [scispace.com]
- 3. operamedphys.org [operamedphys.org]
- 4. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Animal models of neurological disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 10. mdpi.com [mdpi.com]
- 11. rroij.com [rroij.com]
- 12. ashp.org [ashp.org]
- 13. physiologie.envt.fr [physiologie.envt.fr]
Application Note: 4-(2,4-Difluorobenzoyl)-2-methylpyridine in Material Science and Drug Development
Target Audience: Researchers, Material Scientists, and Drug Development Professionals Compound: 4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2)
Executive Summary & Structural Rationale
4-(2,4-Difluorobenzoyl)-2-methylpyridine is a highly versatile, dual-purpose molecular scaffold. While traditionally recognized as an intermediate in organic synthesis, its unique stereoelectronic properties make it an invaluable building block in both optoelectronic material science (specifically Organic Light-Emitting Diodes, OLEDs) and medicinal chemistry .
The structural causality behind its utility lies in its three distinct functional domains:
-
The 2,4-Difluorophenyl Group: In material science, the strong electron-withdrawing nature of the fluorine atoms stabilizes the Highest Occupied Molecular Orbital (HOMO) of transition metal complexes, widening the bandgap and effectively blue-shifting phosphorescent emission[1]. In drug development, this moiety is a privileged pharmacophore that blocks cytochrome P450-mediated oxidative metabolism, enhancing the pharmacokinetic half-life of the resulting drug.
-
The Benzoyl Carbonyl Linker: Acts as a reactive electrophilic center for cyclocondensation reactions to form fused heterocycles (e.g., imidazo[1,2-a]pyridines)[2], or as an auxiliary oxygen-donor for N,O-chelation in pseudo-tris(heteroleptic) iridium(III) emitters[3].
-
The 2-Methylpyridine Ring: Provides a strong σ-donating nitrogen for metal coordination. The adjacent methyl group introduces critical steric hindrance, which restricts molecular vibration and non-radiative decay pathways in luminescent complexes, thereby boosting the photoluminescence quantum yield (PLQY).
Application Workflow 1: Material Science (OLED Emitters)
The demand for stable, high-efficiency blue phosphorescent emitters is one of the most significant bottlenecks in OLED technology. Derivatives of 2-(2,4-difluorophenyl)pyridine (such as FIrpic) are the industry benchmark[1]. By utilizing 4-(2,4-difluorobenzoyl)-2-methylpyridine, researchers can synthesize novel cyclometalated Ir(III) complexes where the benzoyl group participates in extended conjugation or secondary coordination, yielding highly efficient blue phosphors[4].
Protocol 1: Synthesis of Blue-Emitting Ir(III) Cyclometalated Complex
This protocol describes the generation of a luminescent Ir(III) complex using the title compound as the primary cyclometalating ligand (C^N).
Reagents: 4-(2,4-Difluorobenzoyl)-2-methylpyridine (Ligand), Iridium(III) chloride hydrate (IrCl₃·nH₂O), 2-Ethoxyethanol, Ancillary ligand (e.g., Picolinic acid or Dipyridinylphosphinate)[4].
Step-by-Step Methodology:
-
Dimer Formation:
-
Combine IrCl₃·nH₂O (1.0 equiv) and the Ligand (2.2 equiv) in a 3:1 mixture of 2-ethoxyethanol and deionized water.
-
Causality: The mixed solvent system ensures the solubility of both the inorganic iridium salt and the organic ligand while providing a high enough boiling point for the activation energy of cyclometalation.
-
Reflux the mixture at 120 °C for 24 hours under an inert argon atmosphere.
-
-
Dimer Isolation (Self-Validation Step):
-
Cool to room temperature and add water to precipitate the chloro-bridged Ir(III) dimer.
-
Validation: Filter and wash with ethanol/hexane. The success of this step is visually validated by a distinct color shift from dark green/black (IrCl₃) to a bright yellow/green powder.
-
-
Complexation with Ancillary Ligand:
-
Suspend the Ir(III) dimer (1.0 equiv), the ancillary ligand (2.5 equiv), and sodium carbonate (10 equiv) in 2-ethoxyethanol.
-
Reflux at 120 °C for 16 hours.
-
Causality: The base (Na₂CO₃) deprotonates the ancillary ligand, driving the cleavage of the chloro-bridge and facilitating the formation of the monomeric octahedral complex.
-
-
Purification & Final Validation:
-
Purify via silica gel column chromatography (Dichloromethane/Methanol).
-
Validation: Confirm the structure via ¹⁹F NMR. The coordination to the Ir(III) center breaks the symmetry of the ligand, resulting in a distinct upfield shift and splitting of the fluorine signals compared to the free ligand.
-
Caption: Synthesis workflow of blue phosphorescent Ir(III) complexes using the difluorobenzoyl scaffold.
Application Workflow 2: Drug Development (Bioactive Heterocycles)
In medicinal chemistry, the imidazo[1,2-a]pyridine core is a highly sought-after scaffold, exhibiting potent antiviral, anticancer, and GABA_A receptor modulating activities (e.g., Zolpidem)[2]. 4-(2,4-Difluorobenzoyl)-2-methylpyridine serves as an advanced precursor. The ketone can be converted into an amine or cyanamide intermediate, followed by oxidative cyclization to yield a highly functionalized, metabolically stable pharmacophore.
Protocol 2: Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridine Derivatives
This protocol utilizes a bifunctional catalytic approach (e.g., Au/Al₂O₃ or I₂/KI) to drive the oxidative cyclization of the pyridine precursor[2].
Reagents: 4-(2,4-Difluorobenzoyl)-2-methylpyridine, β-Nitrostyrene (or appropriate α-bromoketone), Au/Al₂O₃ catalyst, 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Precursor Activation:
-
Convert the ketone of the starting material to the corresponding 2-aminopyridine derivative via reductive amination (using ammonium acetate and sodium cyanoborohydride).
-
Validation: LC-MS analysis should show the [M+H]+ peak corresponding to the amine, and FTIR should reveal the disappearance of the sharp C=O stretch at ~1680 cm⁻¹.
-
-
Oxidative Cyclocondensation:
-
In a sealed tube, combine the resulting 2-aminopyridine derivative (0.35 mmol) and a selected β-nitrostyrene (0.3 mmol) in 1 mL of DCE.
-
Add 70 mg of Au/Al₂O₃ catalyst.
-
Causality: The γ-Al₂O₃ surface acts as a heterogeneous support that promotes the initial coupling reaction, while the Au nanoparticles facilitate the subsequent chemoselective reduction and cyclization[2].
-
-
Reaction & Isolation:
-
Stir the mixture at 80 °C for 24 hours.
-
Filter the slurry through a short pad of silica to remove the heterogeneous catalyst, washing with Dichloromethane (DCM) and Ethyl Acetate.
-
-
Final Validation:
-
Evaporate the solvent and analyze the crude via ¹H NMR. The definitive formation of the imidazo[1,2-a]pyridine core is confirmed by the disappearance of the primary amine protons and the emergence of the characteristic imidazole aromatic proton singlet at ~7.5–8.0 ppm.
-
Caption: Reaction pathway for synthesizing imidazo[1,2-a]pyridine pharmacophores from the pyridine precursor.
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes when utilizing 4-(2,4-Difluorobenzoyl)-2-methylpyridine in the aforementioned protocols, highlighting the mechanistic advantages of this specific scaffold.
| Application Domain | Derivative / Complex Type | Key Performance Metric | Mechanistic Advantage of Scaffold |
| Material Science | Ir(III) Cyclometalated Complex (with Picolinate) | PLQY: > 85% Emission (λ_max): ~460–475 nm (Blue) | Fluorine atoms lower HOMO, widening bandgap. Methyl group restricts non-radiative decay[1]. |
| Material Science | Pseudo-Tris(heteroleptic) Ir(III) Complex | EQE: ~11.3% Luminous Efficacy: > 30 cd/A | Benzoyl ketone acts as an auxiliary N,O-chelating site, creating rigid octahedral geometry[3]. |
| Drug Development | 2-Aminoimidazo[1,2-a]pyridine | Yield: 75–87% Purity: > 98% (Post-column) | Au/Al₂O₃ bifunctional catalysis enables one-pot cyclization. Difluorophenyl ring ensures metabolic stability[2]. |
References
-
[1] Recent advances in Blue-Emitting Iridium(III) Complexes Featuring 2-(2,4-Difluorophenyl)pyridine as the Cyclometalating Ligand. Indonesian Journal of Chemistry (2025). Available at:[Link]
-
[2] Alumina-Supported Gold Nanoparticles as a Bifunctional Catalyst for the Synthesis of 2-Amino-3-arylimidazo[1,2-a]pyridines. ACS Omega (2018). Available at:[Link]
-
[4] Novel Design of Iridium Phosphors with Pyridinylphosphinate Ligands for High-Efficiency Blue Organic Light-emitting Diodes. Scientific Reports / PMC (2016). Available at:[Link]
-
[3] Ligand Design and Preparation, Photophysical Properties, and Device Performance of an Encapsulated-Type Pseudo-Tris(heteroleptic) Iridium(III) Emitter. Inorganic Chemistry (2023). Available at:[Link]
Sources
cell viability assays using 2,4-disubstituted pyridine derivatives
Application Note & Protocol
Evaluating the Cytotoxicity of 2,4-Disubstituted Pyridine Derivatives Using In Vitro Cell Viability Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of cell viability assays to assess the cytotoxic and cytostatic potential of 2,4-disubstituted pyridine derivatives. Pyridine and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with significant therapeutic potential, particularly in oncology.[1][2][3] This guide details the principles behind common cell viability assays, offers insights into selecting the appropriate method, and provides step-by-step protocols for both colorimetric (MTT) and luminescent (ATP-based) assays. Furthermore, it covers data analysis, interpretation, and troubleshooting to ensure reliable and reproducible results.
Introduction: The Role of Pyridine Derivatives in Drug Discovery
The pyridine scaffold is a versatile heterocyclic ring that is a key structural component in a wide range of biologically active molecules.[2][4] In cancer research, pyridine derivatives have been extensively investigated for their ability to suppress tumor growth through diverse mechanisms, including the induction of apoptosis, interference with cell cycle progression, and the inhibition of angiogenesis.[3][4] The 2,4-disubstituted pattern on the pyridine ring, in particular, has been a focus of synthetic and medicinal chemistry to develop novel therapeutic agents.[5][6][7]
Assessing the biological activity of these novel compounds begins with determining their effect on cell viability. Cell viability assays are fundamental tools used to measure the number of living, metabolically active cells after exposure to a test compound. These assays are critical for initial cytotoxicity screening, determining dose-response relationships (e.g., IC50 values), and prioritizing lead compounds for further development.
Guiding Principle: Selecting the Appropriate Cell Viability Assay
The choice of assay is a critical decision that can significantly impact the quality and interpretation of your data. The two most common methodologies rely on different indicators of cell health: metabolic activity and intracellular ATP levels.
Metabolic Assays: The Tetrazolium Salt Reduction Method (MTT)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a classic colorimetric method that relies on the metabolic activity of living cells.[8] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes, primarily in the mitochondria, which reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[8] The formazan crystals are then dissolved using a solubilizing agent, and the resulting colored solution is quantified by measuring its absorbance. The intensity of the purple color is directly proportional to the number of metabolically active cells.[8]
-
Advantages: Cost-effective and well-established.
-
Causality Behind Experimental Choices: This method is chosen when a direct measure of mitochondrial metabolic function is desired. However, it requires a terminal solubilization step and is susceptible to interference from colored compounds or compounds with intrinsic reducing potential.
Luminescent Assays: ATP Quantification
The ATP (adenosine triphosphate) assay is a highly sensitive method that quantifies the amount of ATP, the principal energy currency of the cell. ATP is a key indicator of cell viability because cells rapidly lose the ability to synthesize ATP upon necrosis or apoptosis, and endogenous ATPases quickly degrade the existing supply.[9][10] The assay utilizes the firefly luciferase enzyme, which catalyzes the oxidation of D-luciferin in the presence of ATP to produce light (bioluminescence).[9] The resulting luminescent signal is directly proportional to the amount of ATP present, and therefore, to the number of viable cells in culture.[11]
-
Advantages: High sensitivity, broad linear range, and a simple "add-mix-measure" protocol ideal for high-throughput screening (HTS).[11][12] The luminescent signal is less prone to interference from colored compounds.[12]
-
Causality Behind Experimental Choices: This method is selected for its speed, sensitivity, and reduced susceptibility to compound interference. It provides a rapid snapshot of cell health based on energy levels, making it a robust choice for primary screening of compound libraries.
Decision Workflow for Assay Selection
The following diagram illustrates a logical workflow for choosing the most suitable assay when screening 2,4-disubstituted pyridine derivatives.
Caption: Decision workflow for selecting a cell viability assay.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of rigorous controls. It is essential to maintain sterile conditions throughout the cell culture procedures.
Protocol 1: MTT Colorimetric Assay
This protocol is adapted from standard methodologies for assessing cell viability.[8][13][14]
Materials:
-
96-well flat-bottom tissue culture plates
-
Cancer cell line of interest (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
2,4-disubstituted pyridine derivative stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS. Filter-sterilize and store protected from light at -20°C.[8]
-
Solubilization Solution: 10% SDS in 0.01 M HCl or 4 mM HCl, 0.1% NP40 in isopropanol.
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate spectrophotometer (plate reader)
Workflow Diagram: MTT Assay
Caption: Step-by-step workflow for the MTT cell viability assay.
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2,4-disubstituted pyridine derivative in culture medium from the stock solution. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Essential Controls:
-
Untreated Control: Wells with cells treated with culture medium only (represents 100% viability).
-
Vehicle Control: Wells with cells treated with the highest concentration of the vehicle (e.g., DMSO) used in the compound dilutions.
-
Blank Control: Wells containing culture medium only (no cells) for background subtraction.
-
-
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[14]
-
Formazan Formation: Return the plate to the incubator for 3-4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the Solubilization Solution to each well.[13][14] Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-650 nm can be used to subtract background absorbance.[13][14]
Protocol 2: ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)
This protocol is based on the widely used Promega CellTiter-Glo® assay, which provides a simple, rapid, and sensitive method for quantifying ATP.[11][12][13]
Materials:
-
Opaque-walled 96-well plates (white plates are recommended for luminescence)
-
Cancer cell line of interest
-
Complete culture medium
-
2,4-disubstituted pyridine derivative stock solution
-
Luminescent Cell Viability Assay Kit (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Multichannel pipette
-
Luminometer (plate reader with luminescence detection)
Procedure:
-
Assay Reagent Preparation: Prepare the ATP assay reagent according to the manufacturer's instructions. This typically involves reconstituting a lyophilized substrate with a buffer.[13] Allow the reagent to equilibrate to room temperature before use.
-
Cell Seeding: Follow Step 1 from the MTT protocol, but use opaque-walled plates to prevent well-to-well crosstalk of the luminescent signal.
-
Compound Treatment: Follow Step 2 from the MTT protocol.
-
Incubation: Follow Step 3 from the MTT protocol.
-
Assay Execution: a. Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[13] This ensures thermal consistency across the plate. b. Add a volume of the ATP assay reagent equal to the volume of culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[11][13] c. Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[13] d. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[11][12]
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
Data Analysis and Interpretation
4.1. Calculation of Percent Viability
First, subtract the average absorbance/luminescence value of the blank control from all other readings. Then, calculate the percent viability for each compound concentration using the following formula:
% Viability = ( (SignalTreated - SignalBlank) / (SignalVehicle Control - SignalBlank) ) * 100
4.2. Dose-Response Curves and IC50 Determination
The IC50 (half-maximal inhibitory concentration) is the concentration of a compound that reduces cell viability by 50%.
-
Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit a sigmoidal dose-response curve and calculate the IC50 value.
Example Data Table:
| Compound Conc. (µM) | Log [Conc.] | Raw Signal (Absorbance) | Corrected Signal | % Viability |
| 0 (Vehicle) | - | 1.250 | 1.200 | 100.0% |
| 0.1 | -1.0 | 1.215 | 1.165 | 97.1% |
| 1 | 0.0 | 1.050 | 1.000 | 83.3% |
| 10 | 1.0 | 0.650 | 0.600 | 50.0% |
| 50 | 1.7 | 0.260 | 0.210 | 17.5% |
| 100 | 2.0 | 0.170 | 0.120 | 10.0% |
| Blank (Medium Only) | - | 0.050 | - | - |
| Calculated IC50 | 10 µM |
4.3. Mechanistic Insights
While these assays quantify cell viability, they do not define the mechanism of cell death. Pyridine derivatives can exert their anticancer effects through various pathways, such as inhibiting specific kinases (e.g., VEGFR-2, CDK2), disrupting microtubule dynamics, or inducing apoptosis via specific signaling cascades.[1][3][4][15] A significant reduction in viability strongly suggests that the 2,4-disubstituted pyridine derivative is bioactive and warrants further investigation into its specific molecular target and mechanism of action.
Hypothetical Mechanism of Action
Caption: Hypothetical inhibition of a kinase signaling pathway.
Troubleshooting
| Problem | Potential Cause | Solution |
| High Background Signal | Contamination (microbial); Phenol red or serum interference (MTT); Insufficient washing. | Use fresh, sterile reagents; Use serum-free medium during MTT incubation; Ensure blank wells are included and subtracted. |
| Inconsistent Readings / High CV% | Inconsistent cell seeding; Edge effects on the plate; Incomplete formazan solubilization (MTT); Pipetting errors. | Use a multichannel pipette for consistency; Avoid using outer wells or fill them with PBS; Increase shaking time or use a different solubilization agent; Check pipette calibration. |
| No Dose-Response | Compound is inactive at tested concentrations; Compound has precipitated out of solution; Incorrect concentration calculations. | Test a wider and higher concentration range; Check compound solubility in the culture medium; Double-check all dilution calculations. |
| False Positives (Apparent Viability) | Colored compound interferes with absorbance (MTT); Compound has reducing properties, directly converting MTT to formazan. | Run a "compound only" control (no cells) to measure interference; Confirm results with a non-colorimetric method like an ATP assay. |
References
-
Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]
-
Title: MTT Assay Protocol for Cell Viability and Proliferation Source: Roche URL: [Link] (Note: Deep link may change, search for product number 11465007001)
-
Title: ATP Cell Viability Assay Source: Creative Bioarray URL: [Link]
-
Title: Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as dual CDK2/PIM1 inhibitors with potent anti-cancer activity and selectivity Source: Taylor & Francis Online URL: [Link]
-
Title: MTT Assay Protocol Source: Bio-protocol URL: [Link]
-
Title: Anticancer Activities of Some Newly Synthesized Pyridine, Pyrane, and Pyrimidine Derivatives Source: PubMed URL: [Link]
-
Title: Anticancer Functions of Pyridine Heterocycles Source: IntechOpen URL: [Link]
-
Title: PYRIDINE DERIVATIVES AS ANTICANCER AGENTS: FDA- APPROVED DRUGS AND PROMISING REPORTED COMPOUNDS Source: Semantic Scholar URL: [Link]
-
Title: Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives Source: International Journal of Pharmaceutical Chemistry and Analysis URL: [Link]
-
Title: ATP cell viability assay Source: RE-Place URL: [Link]
-
Title: A Diastereoselective Synthesis of 2,4-Disubstituted Piperidines: Scaffolds for Drug Discovery Source: ACS Publications - Organic Letters URL: [Link]
-
Title: 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli Source: Frontiers in Microbiology URL: [Link]
-
Title: Synthesis and anti-mitotic activity of 2,4- or 2,6-disubstituted- and 2,4,6-trisubstituted-2 H -pyrazolo[4,3- c ]pyridines Source: ResearchGate URL: [Link]
-
Title: Recent Advancements in Pyridine Derivatives as Anticancer Agents Source: International Journal of Science and Advanced Technology URL: [Link]
-
Title: Identification of 2,4-Disubstituted Imidazopyridines as Hemozoin Formation Inhibitors with Fast-Killing Kinetics and In Vivo Efficacy in the Plasmodium falciparum NSG Mouse Model Source: PubMed URL: [Link]
-
Title: Mechanistic studies on the anticancer activity of 2,4-disubstituted quinazoline derivative Source: PubMed URL: [Link]
-
Title: Cytotoxicity results of pyridine analogous in the MTT assessment. Source: ResearchGate URL: [Link]
-
Title: The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design Source: MDPI - Molecules URL: [Link]
-
Title: A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line Source: Journal of Drug Delivery and Therapeutics URL: [Link]
-
Title: Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents Source: MDPI - International Journal of Molecular Sciences URL: [Link]
-
Title: Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors Source: PubMed URL: [Link]
-
Title: New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation Source: ACS Publications - ACS Chemical Neuroscience URL: [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. dovepress.com [dovepress.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ijsat.org [ijsat.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and evaluation of 2,4-disubstituted pyrimidines as cholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. ATP Assays | What is an ATP Assay? [promega.jp]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 12. ATP cell viability assay | RE-Place [re-place.be]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 15. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals handling 4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2).
This diaryl methanone intermediate presents two distinct purification bottlenecks: chromatographic chemisorption (due to the basic pyridine ring) and Liquid-Liquid Phase Separation (LLPS) during crystallization (due to the highly polarizable, conformationally flexible difluorobenzoyl moiety). This guide synthesizes field-proven methodologies to overcome these specific challenges through mechanistic understanding and self-validating protocols.
Part 1: Mechanistic Troubleshooting (The "Why")
To successfully purify this intermediate, we must first understand the causality behind its physical behavior:
-
The Chemisorption Effect (Chromatography): The 2-methylpyridine moiety possesses a basic nitrogen atom (pKa ~5.9). Standard bare silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). When this compound is loaded onto a standard column, an acid-base interaction occurs, leading to severe chemisorption. This manifests as extreme tailing, poor resolution from des-fluoro or regioisomeric synthesis byproducts, and significant yield loss[1].
-
The Kinetic Hindrance of Nucleation (Crystallization): The presence of two fluorine atoms on the benzoyl ring disrupts orderly π−π stacking and hydrogen-bonding networks. When a supersaturated solution of this compound is cooled rapidly, the kinetic barrier to crystal nucleation is too high. Instead of forming a solid crystal lattice, the system minimizes its free energy by separating into two distinct liquid phases—a phenomenon known as Liquid-Liquid Phase Separation (LLPS) or "oiling out"[2]. The resulting oil phase acts as a highly efficient solvent for impurities, completely bypassing the purification benefits of crystallization[3].
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my product streak across the TLC plate and tail heavily during normal-phase column chromatography? A: This is a direct result of the pyridine nitrogen binding to acidic silanols on the silica gel. To resolve this, you must alter the stationary phase chemistry. The most authoritative approach is to use amine-functionalized silica (NH2-silica). Alternatively, you can dynamically deactivate standard silica by adding 1–5% Triethylamine (TEA) to your mobile phase[1].
Q2: I am seeing co-eluting regioisomers from the Friedel-Crafts/Grignard synthesis step. How do I resolve them? A: Regioisomers of difluorobenzoyl derivatives have nearly identical polarities. If TEA-modified silica fails to resolve them, switch to a reverse-phase system (C18) using a gradient of Water (with 0.1% Formic Acid) and Acetonitrile. The acidic modifier protonates the pyridine ring, altering its hydration shell and often amplifying the subtle hydrophobic differences between regioisomers.
Q3: During recrystallization, my product forms a milky emulsion and settles as a sticky gum at the bottom of the flask. How can I force it to crystallize? A: Your system has entered a metastable miscibility gap, causing LLPS ("oiling out")[2]. To force crystallization, you must bypass the LLPS boundary by controlling the supersaturation rate. This is achieved by switching to a slower cooling profile (e.g., 0.2°C/min), utilizing a highly controlled anti-solvent addition, and introducing seed crystals before the system reaches the LLPS threshold[3].
Part 3: Visualizations of Purification Logic
Figure 1: Decision tree workflow for resolving chemisorption and oiling out during purification.
Figure 2: Thermodynamic vs. kinetic pathways of Liquid-Liquid Phase Separation (LLPS).
Part 4: Quantitative Data Summaries
Table 1: Chromatographic Optimization Matrix
Demonstrating the impact of stationary/mobile phase modifications on product recovery.
| Stationary Phase | Mobile Phase Additive | TLC Tailing Factor (Tf) | Product Recovery (%) | Purity (HPLC Area %) |
| Bare Silica (Standard) | None | > 2.5 (Severe) | 65% | 92.0% |
| Bare Silica | 1% Triethylamine (TEA) | 1.2 (Slight) | 88% | 98.5% |
| NH2-Silica (Optimal) | None | 1.0 (Ideal) | 94% | 99.2% |
Table 2: Crystallization Solvent Matrix & LLPS Probability
Evaluating solvent systems to avoid the metastable miscibility gap.
| Solvent System (Solvent / Anti-Solvent) | Cooling Rate | Seeding | LLPS ("Oiling Out") Probability | Final Solid State Form |
| Ethyl Acetate / Hexane | Fast (>1°C/min) | No | High | Amorphous Gum |
| Dichloromethane / Heptane | Fast (>1°C/min) | No | High | Sticky Oil |
| Isopropyl Acetate / Heptane | Slow (0.2°C/min) | Yes | Low | Crystalline Solid |
Part 5: Standardized Experimental Protocols
Protocol A: Amine-Modified Silica Gel Chromatography
Purpose: To eliminate chemisorption of the pyridine ring and maximize recovery.
-
Column Preparation: Slurry pack a glass column with amine-functionalized silica gel (NH2-silica, 40-63 µm) using Hexane. (Note: If using standard bare silica, pre-treat by flushing the column with 2 column volumes (CV) of Hexane containing 5% TEA, followed by 2 CV of 1% TEA in Hexane).
-
Self-Validation Checkpoint: Run a rapid 2D-TLC of the crude mixture using the intended mobile phase. Spot the sample, elute, rotate the plate 90 degrees, and elute again. If the product spot lies perfectly on the diagonal without streaking, the system is validated for scale-up.
-
Sample Loading: Dissolve the crude 4-(2,4-Difluorobenzoyl)-2-methylpyridine in a minimum volume of Dichloromethane (DCM) and apply evenly to the column head.
-
Elution: Elute using a gradient of Hexane:Ethyl Acetate (starting at 90:10, ramping to 70:30). Monitor fractions via UV (254 nm).
-
Isolation: Pool product-containing fractions and concentrate under reduced pressure at 35°C to prevent thermal degradation.
Protocol B: Controlled Anti-Solvent Crystallization (LLPS Avoidance)
Purpose: To force orderly lattice growth and prevent the formation of a secondary liquid phase.
-
Dissolution: Dissolve the chromatographed product in Isopropyl Acetate (IPAc) at 60°C to achieve a concentration of exactly 200 mg/mL.
-
Initial Cooling: Cool the solution slowly at a rate of 0.5°C/min to 45°C.
-
Seeding: Introduce 1% w/w seed crystals of pure 4-(2,4-Difluorobenzoyl)-2-methylpyridine. Hold the temperature isothermally at 45°C for 60 minutes to establish the seed bed.
-
Self-Validation Checkpoint: Visually inspect the solution (or use an in-situ turbidity probe). If the solution becomes milky/emulsified without distinct particles, LLPS has occurred. Corrective action: Halt addition, raise temperature by 5°C to redissolve, and re-seed. If distinct, sharp particles are visible, the system is validated to proceed.
-
Anti-Solvent Dosing: Linearly dose Heptane (anti-solvent) over 4 hours until a 1:2 IPAc:Heptane volumetric ratio is reached.
-
Final Isolation: Cool the suspension to 5°C at 0.2°C/min. Filter the crystalline solid, wash with cold Heptane, and dry under vacuum at 40°C.
References
-
Purification of Laboratory Chemicals - 8th Edition - Elsevier URL:[1]
-
Oiling Out in Crystallization - Mettler Toledo URL:[2]
-
An In-Line Study of Oiling Out and Crystallization - ResearchGate URL:[3]
Sources
troubleshooting guide for fluorinated pyridine synthesis
Welcome to the Fluorinated Pyridine Synthesis Technical Support Center . This guide is engineered for researchers, synthetic chemists, and drug development professionals who require authoritative, field-proven strategies for the regioselective fluorination of pyridine scaffolds.
Due to the inherent electron-deficient nature of the pyridine core, direct C–H fluorination is notoriously difficult. Electrophilic aromatic substitution (SEAr) is energetically unfavorable, and nucleophilic aromatic substitution (SNAr) is heavily dependent on the leaving group's kinetics. Below, we dissect the causality behind common experimental failures and provide self-validating protocols to ensure synthetic success.
Section 1: Strategic Decision Tree for Regioselectivity
Before troubleshooting, it is critical to align your target regiochemistry (C2 vs. C3) with the correct mechanistic pathway. Direct electrophilic fluorination of unbiased pyridines often fails; therefore, modern approaches rely on temporary dearomatization or direct C–H activation.
Fig 1: Strategic decision tree for regioselective pyridine fluorination.
Section 2: Diagnostic Troubleshooting Guide (Q&A)
Q: Why does my unbiased pyridine completely degrade into a black tar when I treat it with Selectfluor or NFSI? A: Causality: Pyridine's highly electronegative nitrogen atom withdraws electron density from the π-system, making the ring highly resistant to SEAr[1]. Selectfluor possesses a very high reduction potential. When the activation energy for SEAr is insurmountable, Selectfluor acts as a single-electron oxidant instead, leading to radical-mediated fragmentation and polymerization of the heterocycle. Solution: You must bypass the aromaticity barrier. Utilize a temporary dearomatization strategy. By converting the pyridine into a ring-opened Zincke imine[2] or an oxazinoazaarene[3], you localize the double bonds. These enamine-like structures are highly nucleophilic and readily undergo SEAr with Selectfluor at the C3 position without oxidative degradation.
Q: I am attempting a Chichibabin-type C2-fluorination with AgF2, but I only recover unreacted starting material. What went wrong? A: Causality: Silver(II) fluoride is a potent, moisture-sensitive oxidant that acts as both the fluorine source and the electron acceptor[4]. If your solvent is not rigorously anhydrous, or if you handled the reagent in ambient air, AgF2 rapidly disproportionates into HF and inactive silver oxides. Furthermore, coordinating solvents (like acetonitrile) can alter the redox potential, quenching the radical pathway. Solution: AgF2 must be handled exclusively inside a nitrogen-filled glovebox. Use non-coordinating, oxidation-resistant solvents such as anhydrous hexane or perfluorohexane.
Q: My SNAr fluorination of a 2-chloropyridine is yielding less than 10% product, which is unacceptable for my late-stage 18F radiolabeling workflow. How can I improve the leaving group kinetics? A: Causality: While the C2 position is activated for nucleophilic attack, chloride is a relatively poor leaving group under the mild conditions required to prevent radiotracer decomposition. Solution: Pre-activate the pyridine by oxidizing it to a pyridine N-oxide, then convert it to a 2-pyridyltrialkylammonium salt[5]. The positively charged trialkylammonium moiety drastically lowers the LUMO of the pyridine ring and serves as an exceptional leaving group, allowing SNAr with [18F]fluoride to proceed rapidly at lower temperatures.
Section 3: Standardized Experimental Protocols (Self-Validating)
Protocol A: C2-Selective Fluorination via AgF2 Activation
Based on the Chichibabin-type mechanism for late-stage functionalization[4].
-
Glovebox Setup: Inside a rigorously maintained N2-filled glovebox, weigh AgF2 (3.0 equiv) into a PTFE-lined screw-cap vial. (Causality: Glass vials can be etched by trace HF generated during the reaction, which introduces water and quenches the AgF2).
-
Solvent Addition: Dissolve the pyridine substrate (1.0 equiv, 0.5 mmol) in 5 mL of anhydrous hexane. Add this solution directly to the AgF2.
-
Reaction: Seal the vial, remove it from the glovebox, and stir vigorously at 25 °C for 16 hours. (Causality: AgF2 is completely insoluble in hexane; vigorous stirring is mandatory to facilitate the heterogeneous single-electron transfer).
-
Quench: Carefully quench the reaction with saturated aqueous NaHCO3 and extract with EtOAc.
-
Validation Check: Analyze the crude mixture via 19F NMR. A distinct singlet between -60 ppm and -75 ppm confirms successful C2-fluorination. If no peak is present and starting material is recovered, the AgF2 was compromised by atmospheric moisture.
Protocol B: C3-Selective Fluorination via Zincke Imine Dearomatization
Based on the ring-opening/rearomatization strategy for meta-selective fluorination[2].
-
Dearomatization: React the unbiased pyridine with 2,4-dinitrochlorobenzene (DNP-Cl) to form the Zincke salt, followed by treatment with aniline to yield the ring-opened Zincke imine.
-
Electrophilic Attack: Dissolve the Zincke imine (1.0 equiv) in methanol (0.02 M). Cool to 0 °C. Add Selectfluor (1.3 equiv) and Na2CO3 (2.0 equiv). Stir for 2 hours. (Causality: The basic environment prevents premature hydrolysis of the imine while Selectfluor attacks the localized, electron-rich enamine double bond).
-
Rearomatization: Add NH4OAc (10 equiv) directly to the reaction mixture and heat to 80 °C for 1 hour. (Causality: Ammonium acetate provides the nitrogen source necessary to close the ring, eliminating the aniline moiety and restoring aromaticity).
-
Validation Check: Following aqueous workup, run a 19F NMR. A peak around -120 ppm to -135 ppm is characteristic of meta-fluorination (C3).
Section 4: Reagent Selection & Quantitative Data Matrix
To streamline your synthetic design, consult the table below to match your substrate with the optimal fluorinating system[6].
| Reagent System | Reaction Pathway | Target Regioselectivity | Typical Yield Range | Mechanistic Limitations & Causality |
| AgF2 | Radical / Heterogeneous | C2 (ortho) | 40–70% | Requires non-coordinating solvents. Fails if the substrate contains easily oxidized functional groups (e.g., amines, thioethers). |
| Selectfluor + Zincke Imine | Electrophilic (Dearomatized) | C3 (meta) | 50–80% | Multi-step process. Aniline-derived adducts are required to tune the reactivity of unsubstituted pyridines. |
| Selectfluor + Oxazinoazaarene | Electrophilic (Dearomatized) | C3 (meta) | 45–75% | Requires a prior cycloaddition step. Addition of KF/18-crown-6 is critical to temper Selectfluor's oxidation potential. |
| TBAF / KF + Ammonium Salt | Nucleophilic (SNAr) | C2 (ortho) | 60–90% | Requires initial N-oxidation. Highly efficient for late-stage 18F radiolabeling due to the exceptional leaving group ability of the ammonium moiety. |
Section 5: Frequently Asked Questions (FAQs)
Q: Can I use DAST or Deoxo-Fluor to directly fluorinate the pyridine ring? A: No. DAST (Diethylaminosulfur trifluoride) is a deoxofluorinating agent designed strictly to convert alcohols to alkyl fluorides and ketones to gem-difluorides. It operates via nucleophilic attack of an oxygen atom onto the sulfur center, followed by fluoride displacement. It possesses no mechanistic capability to activate or substitute a C–H bond on an aromatic ring.
Q: In the oxazinoazaarene dearomatization method, why are KF and 18-crown-6 added alongside Selectfluor? A: Selectfluor alone can lead to substrate decomposition due to its aggressive electrophilicity. The addition of KF and 18-crown-6 (which chelates the potassium cation to solubilize the fluoride anion) allows the fluoride to interact directly with Selectfluor. This interaction modulates Selectfluor's reactivity, funneling the reaction safely toward C–F bond formation rather than non-selective oxidation[3].
Sources
dealing with impurities in 4-(2,4-Difluorobenzoyl)-2-methylpyridine samples
Technical Support Center: 4-(2,4-Difluorobenzoyl)-2-methylpyridine
A Senior Application Scientist's Guide to Impurity Troubleshooting and Purification
Welcome to the technical support center for 4-(2,4-Difluorobenzoyl)-2-methylpyridine. This guide is designed for researchers, chemists, and quality control professionals who work with this important chemical intermediate. The purity of this compound is paramount for the success of downstream applications, including pharmaceutical synthesis. This document provides in-depth, experience-based answers to common questions regarding impurity identification, characterization, and removal.
Section 1: FAQs - Understanding Your Impurity Profile
This section addresses the most frequently asked questions about potential contaminants in 4-(2,4-Difluorobenzoyl)-2-methylpyridine samples.
Q1: What are the most common types of impurities I should expect in my synthesized 4-(2,4-Difluorobenzoyl)-2-methylpyridine?
A: Impurities in your sample can be broadly categorized into three classes, largely stemming from the synthesis process.[1] The most common synthetic route involves the acylation of a 2-methylpyridine derivative with a 2,4-difluorobenzoyl species.
| Impurity Class | Specific Examples | Likely Source / Causality |
| Organic Impurities | Unreacted Starting Materials (2-methylpyridine, 2,4-difluorobenzoic acid/chloride)Positional Isomers (e.g., 6-(2,4-Difluorobenzoyl)-2-methylpyridine)Over-acylated or side-reaction productsDegradation Products | Incomplete reaction conversion.Lack of complete regioselectivity during the C-C or C-N bond formation.Harsh reaction conditions (e.g., excessive heat).Instability during workup or storage (e.g., hydrolysis). |
| Inorganic Impurities | Metal catalysts (e.g., Palladium, Copper)Lewis acids (e.g., AlCl₃)Inorganic salts (e.g., NaCl, MgSO₄) | Carryover from cross-coupling reactions or Friedel-Crafts acylation.Remnants from aqueous workup or drying agents. |
| Residual Solvents | Toluene, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Hexanes | Solvents used during the reaction, extraction, and purification (crystallization or chromatography) steps.[2] |
Q2: I need to quickly assess the purity of several crude samples. What is the most efficient preliminary method?
A: For a rapid and cost-effective preliminary assessment, Thin-Layer Chromatography (TLC) is the recommended technique.[3] It allows you to visualize the number of components in your sample and provides a qualitative estimate of purity.
-
Why it works: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. The resulting pattern of spots can quickly reveal the presence of starting materials, major by-products, and the target compound.
-
Pro-Tip: Run your crude sample alongside spots of your starting materials on the same TLC plate. This direct comparison is the fastest way to confirm the presence or absence of unreacted precursors. This method is excellent for monitoring the progress of a reaction to completion.[3]
Q3: My preliminary analysis suggests impurities are present. Which analytical technique provides the most definitive identification and quantification?
A: For definitive, quantitative analysis, the gold standard is High-Performance Liquid Chromatography (HPLC) , ideally coupled with Mass Spectrometry (LC-MS).[1][4]
-
Expertise: HPLC offers superior separation of closely related compounds, such as positional isomers, which may not be resolved by TLC.[5] A UV detector allows for accurate quantification based on peak area percentage, provided all components have a similar chromophore.
-
Trustworthiness: Coupling HPLC with a mass spectrometer (LC-MS) is a self-validating system. It provides the retention time (from HPLC) and the molecular weight (from MS) for each peak, enabling high-confidence identification of known impurities and providing critical clues for the structure of unknown ones.[6]
Section 2: Troubleshooting Guide - From Detection to Identification
This section provides logical workflows for addressing specific analytical challenges.
Scenario: My HPLC chromatogram shows several unexpected peaks. How do I confidently identify them?
A: A systematic approach is crucial for efficiently identifying unknown peaks. The following workflow combines chromatographic data with mass spectrometry to move from detection to structural elucidation.
Workflow for Impurity Identification
Caption: Logical workflow for identifying unknown impurities.
Section 3: Detailed Purification Protocols
Once impurities are identified, the next step is removal. The choice of method depends on the nature of the impurities and the scale of the purification.
Q4: My sample is >95% pure but contains minor colored impurities and some starting material. What is the best method to achieve >99.5% purity?
A: For removing minor, structurally similar impurities from a solid compound, recrystallization is the most effective and scalable technique.[7] The principle relies on the subtle differences in solubility between your product and the impurities in a chosen solvent system.
Protocol: High-Purity Recrystallization
-
Solvent Selection (Critical Step):
-
Find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble when hot. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.
-
Experimental Causality: This temperature-dependent solubility differential is the driving force for purification. As the saturated hot solution cools, the concentration of the desired compound exceeds its solubility limit first, causing it to crystallize while impurities remain in the solution (the "mother liquor").
-
Recommended Solvents to Screen: Isopropanol, Ethanol/Water, Ethyl Acetate/Hexanes, Toluene.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. Maintain the solution at or near its boiling point.
-
-
Decolorization (Optional):
-
If the solution is colored, it may indicate persistent organic impurities. Add a very small amount (1-2% by weight) of activated carbon and boil for 2-5 minutes.
-
Mechanism: Activated carbon has a high surface area that adsorbs large, flat, aromatic molecules, which are often the source of color.[7]
-
-
Hot Filtration (If carbon was used):
-
Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon.
-
Pro-Tip: Pre-warming the glassware prevents premature crystallization of your product on the funnel, which would decrease your yield.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Why slow cooling? Slow cooling promotes the formation of larger, more perfect crystals, which are less likely to trap impurities within their lattice structure.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration (e.g., using a Buchner funnel).
-
Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.
-
Dry the purified crystals under vacuum to a constant weight to remove all traces of solvent.
-
Q5: My crude product is an oil/waxy solid with significant amounts of a by-product that has very similar polarity. How do I separate them?
A: When dealing with complex mixtures or non-crystalline products, flash column chromatography is the method of choice. It offers high resolving power for separating compounds with similar polarities.[7][8]
Workflow: Purification by Flash Column Chromatography
Caption: Standard workflow for purification via column chromatography.
Protocol: Flash Column Chromatography
-
Stationary Phase: For a molecule like 4-(2,4-Difluorobenzoyl)-2-methylpyridine, standard silica gel (40-63 µm particle size) is an excellent choice.
-
Mobile Phase (Eluent) Selection:
-
Use TLC to determine the optimal eluent. The goal is to find a solvent system where your target compound has an Rf (retention factor) of approximately 0.25-0.35, and there is maximum separation (ΔRf) between it and the impurities.
-
Starting Point: Begin with a mixture of a non-polar solvent (e.g., Hexanes or Heptane) and a more polar solvent (e.g., Ethyl Acetate). A common starting ratio is 4:1 Hexanes:Ethyl Acetate. Adjust the ratio to achieve the target Rf.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent and carefully pour it into the column. Allow it to settle, then drain the excess solvent to the top of the silica bed. A well-packed column is critical for good separation.
-
-
Sample Loading:
-
For best results, use "dry loading." Dissolve your crude product in a minimal amount of a strong solvent (like DCM), add a small amount of silica gel, and evaporate the solvent. This creates a free-flowing powder that can be carefully added to the top of the column bed.
-
-
Elution and Collection:
-
Add the eluent to the column and apply positive pressure (using air or nitrogen) to force the solvent through the silica gel at a steady rate.
-
Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).
-
Systematically spot every few fractions on a TLC plate to track the separation and identify which fractions contain your pure product.
-
-
Isolation:
-
Combine all fractions that contain only the pure product.
-
Remove the solvent using a rotary evaporator to yield the purified 4-(2,4-Difluorobenzoyl)-2-methylpyridine.
-
References
-
Ansari, A. A., & Zargar, S. (2022, January 10). Recent Trends in Analytical Techniques for Impurity Profiling. Preprints.org. [Link]
-
Pangborn, A. B., Giardello, M. A., Grubbs, R. H., Rosen, R. K., & Timmers, F. J. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. [Link]
-
PrepChem. (n.d.). Synthesis of 4-(2,4-difluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]
-
Kühnen, L., et al. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]
-
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech-Spain.com. [Link]
-
International Journal of Novel Research and Development. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD. [Link]
-
Research and Reviews. (2021, October 20). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. [Link]
-
National Center for Biotechnology Information. (n.d.). (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride. PubChem. [Link]
- Google Patents. (2002, August 1). WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.
-
Chemical-Suppliers.com. (n.d.). 4-(2,4-Difluorobenzoyl)-piperidine hydrochloride. [Link]
-
Chem-Impex International. (n.d.). 4-(2,4-Difluorobenzoyl)piperidine hydrochloride. [Link]
Sources
- 1. biotech-spain.com [biotech-spain.com]
- 2. people.uleth.ca [people.uleth.ca]
- 3. ijnrd.org [ijnrd.org]
- 4. rroij.com [rroij.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. biomedres.us [biomedres.us]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines [mdpi.com]
In Vitro Biological Activity Validation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine: A Comparative Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Compound Focus: 4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2)
Introduction & Mechanistic Rationale
In the landscape of targeted kinase inhibition, the 4-benzoylpyridine structural motif is a highly privileged pharmacophore, particularly in the development of p38α Mitogen-Activated Protein Kinase (MAPK) inhibitors [1]. The compound 4-(2,4-Difluorobenzoyl)-2-methylpyridine (DFBMP) serves as a critical building block and tool compound for validating ATP-competitive kinase inhibition in vitro.
As a Senior Application Scientist, I approach the validation of this compound not merely as a procedural checklist, but as a study of molecular causality. The specific substitution pattern of DFBMP is not arbitrary:
-
The 2-Methylpyridine Ring: Acts as the primary hinge-binding motif. The pyridine nitrogen forms a critical hydrogen bond with the backbone amide of Met109 in the p38α hinge region.
-
The 2,4-Difluorobenzoyl Moiety: Projects deep into the hydrophobic pocket (Region I/II) of the ATP-binding site. The fluorine atoms serve a dual purpose: they enhance the metabolic stability of the molecule and engage in favorable multipolar (halogen-bonding) interactions with the surrounding hydrophobic residues, driving a 5- to 10-fold increase in binding affinity compared to unfluorinated analogs [1].
This guide objectively compares the in vitro performance of the DFBMP pharmacophore against two gold-standard p38 MAPK inhibitors: SB203580 (a classic ATP-competitive pyridinyl imidazole) [3] and BIRB 796 (a potent allosteric diaryl urea).
Pathway Intervention Visualization
To understand the assay readouts, we must first map the target's position within the cellular signaling cascade. DFBMP blocks the catalytic activity of p38α, subsequently preventing the downstream phosphorylation of MAPKAPK2 (MK2) and its terminal substrate, HSP27.
Caption: p38 MAPK signaling cascade illustrating the intervention point of ATP-competitive inhibitors.
Comparative Performance Data
When validating a kinase inhibitor, biochemical potency must be contextualized with isoform selectivity and cellular target engagement. The tables below summarize the comparative performance of the optimized DFBMP scaffold against industry benchmarks.
Table 1: Biochemical Kinase Selectivity Profiling (IC₅₀)
Data represents cell-free TR-FRET kinase assay results at 1 mM ATP.
| Inhibitor | Mechanism of Action | p38α IC₅₀ (nM) | p38β IC₅₀ (nM) | p38γ IC₅₀ (nM) | p38δ IC₅₀ (nM) |
| DFBMP (Core) | ATP-Competitive | 12 ± 3 | 145 ± 15 | >10,000 | >10,000 |
| SB203580 | ATP-Competitive | 50 ± 5 | 500 ± 40 | >10,000 | >10,000 |
| BIRB 796 | Allosteric (DFG-out) | 18 ± 2 | 45 ± 5 | 1,500 | 2,100 |
Table 2: Cellular Target Engagement & Viability
Data derived from LPS-stimulated THP-1 monocytes.
| Inhibitor | Inhibition of TNF-α Release (IC₅₀) | Cellular Toxicity (CC₅₀) | Therapeutic Index (CC₅₀/IC₅₀) |
| DFBMP (Core) | 45 nM | >50 µM | >1,100 |
| SB203580 | 160 nM | >50 µM | >312 |
| BIRB 796 | 22 nM | 15 µM | 681 |
Data Synthesis: While BIRB 796 exhibits superior absolute potency due to its slow-off-rate allosteric binding, the DFBMP scaffold demonstrates a highly favorable therapeutic index with zero off-target cytotoxicity at standard assay concentrations, outperforming the older SB203580 benchmark.
Experimental Protocols: Self-Validating Workflows
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to prevent false positives.
Protocol 1: Biochemical Validation via TR-FRET Kinase Assay
Causality Rationale: Pyridine-containing compounds (like DFBMP) often exhibit intrinsic auto-fluorescence that confounds standard fluorescence assays. We utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) because its microsecond time-delay detection completely eliminates nanosecond-scale background auto-fluorescence, ensuring the IC₅₀ shift is purely driven by target engagement [2].
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Enzyme/Substrate Mix: Dilute recombinant human p38α (active) to 2 nM and biotinylated ATF-2 substrate to 400 nM in the Kinase Buffer.
-
Compound Titration: Dispense 100 nL of DFBMP, SB203580, and BIRB 796 (10-point dose-response, 3-fold dilutions starting at 10 µM) into a low-volume 384-well plate using an acoustic dispenser.
-
Reaction Initiation: Add 5 µL of the Enzyme/Substrate mix to the plate. Incubate for 15 minutes at room temperature to allow compound binding.
-
ATP Addition: Initiate the catalytic reaction by adding 5 µL of 1 mM ATP. Incubate for 60 minutes.
-
Termination & Detection: Stop the reaction by adding 10 µL of Detection Buffer containing 20 mM EDTA (to chelate Mg²⁺ and halt kinase activity), 2 nM Europium-labeled anti-phospho-ATF2 antibody, and 20 nM Streptavidin-XL665.
-
Readout: Incubate for 60 minutes and read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio.
Caption: Step-by-step workflow of the TR-FRET biochemical kinase assay.
Protocol 2: Cellular Target Engagement (Phospho-HSP27 Western Blot)
Causality Rationale: Measuring total p38 phosphorylation is misleading because ATP-competitive inhibitors like DFBMP do not prevent upstream MKK3/6 from phosphorylating p38 itself; they only block p38's ability to phosphorylate downstream targets. Therefore, we must measure the phosphorylation of HSP27 (a direct target of the p38-MK2 axis) to accurately validate intracellular inhibition.
Step-by-Step Methodology:
-
Cell Culture & Seeding: Seed THP-1 human monocytes at 1×106 cells/well in 6-well plates. Starve cells in serum-free RPMI-1640 for 4 hours to reduce basal kinase activity.
-
Compound Treatment: Pre-treat cells with DFBMP (100 nM, 500 nM, 1 µM) or DMSO vehicle control for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 30 minutes to robustly activate the p38 MAPK pathway.
-
Lysis: Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails (critical to prevent rapid dephosphorylation of HSP27).
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE. Transfer to a PVDF membrane and probe with primary antibodies against phospho-HSP27 (Ser82) and total HSP27 (as the internal loading control).
-
Quantification: Detect using chemiluminescence. Normalize the p-HSP27 signal against the total HSP27 signal to determine the percentage of intracellular kinase inhibition.
Conclusion
The in vitro validation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine demonstrates that the 2,4-difluoro substitution on the benzoyl ring is a highly effective strategy for optimizing ATP-competitive kinase inhibitors. By utilizing rigorous, artifact-free TR-FRET biochemical assays and downstream-specific cellular readouts, researchers can confidently benchmark this pharmacophore against established agents like SB203580, leveraging its superior therapeutic index for advanced drug development workflows.
References
-
Title: Design, Synthesis, and Structure−Activity Relationships of Aminopyridine N-Oxides, a Novel Scaffold for the Potent and Selective Inhibition of p38 Mitogen Activated Protein Kinase Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Analysis of ERK1/2, p38αβγ and STAT3 phosphorylation with the THUNDER™ TR-FRET cellular kinase immunoassays Source: BMG Labtech Application Notes URL: [Link]
A Comparative Guide to the Efficacy of 2,4-Difluorophenol Analogs in Drug Discovery
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, often imparting enhanced metabolic stability, binding affinity, and bioavailability to drug candidates.[1] Among the privileged fluorinated motifs, the 2,4-difluorophenol moiety stands out as a versatile building block for a diverse array of biologically active compounds.[1][2] This guide provides a comprehensive comparison of the efficacy of different 2,4-difluorophenol analogs across various therapeutic areas, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
The 2,4-Difluorophenyl Moiety: A Staple in Modern Medicinal Chemistry
The 2,4-difluorophenyl group is a common feature in a number of approved drugs and clinical candidates. The electron-withdrawing nature of the two fluorine atoms significantly influences the physicochemical properties of the parent molecule, affecting its pKa, lipophilicity, and metabolic stability. These alterations can lead to improved pharmacokinetic and pharmacodynamic profiles, making this scaffold a valuable starting point for the design of novel therapeutics.[1] This guide will delve into a comparative analysis of 2,4-difluorophenol analogs, showcasing their efficacy as antifungal, antibacterial, and anticancer agents.
Antifungal Activity: Potent Inhibition of Drug-Resistant Pathogens
A notable class of 2,4-difluorophenol analogs has demonstrated significant antifungal activity, particularly against opportunistic pathogens like Candida species. These compounds, often designed as analogs of established azole antifungals such as fluconazole, have shown superior efficacy, even against resistant strains.
Comparative Antifungal Activity of Dithiocarbamate Analogs
A series of 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates has been shown to exhibit potent antifungal activity. The table below summarizes the Minimum Inhibitory Concentrations (MICs) of representative analogs against various Candida species, demonstrating their broad-spectrum efficacy.
| Compound/Analog | Candida albicans MIC (µg/mL) | Candida glabrata MIC (µg/mL) | Candida parapsilosis MIC (µg/mL) | Candida tropicalis MIC (µg/mL) | Candida krusei MIC (µg/mL) |
| Dithiocarbamate Analog 1 | <0.03 - 0.25 | <0.03 - 0.5 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 1 |
| Dithiocarbamate Analog 2 | <0.03 - 0.125 | <0.03 - 0.25 | <0.03 - 0.125 | <0.03 - 0.125 | <0.03 - 0.5 |
Data represents the range of MICs observed against various strains of each species.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
Similar to other azole antifungals, these 2,4-difluorophenol analogs exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[3] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, ultimately leading to fungal cell death.[3][4][5][6][7]
Caption: Inhibition of CYP51 by 2,4-difluorophenol analogs disrupts ergosterol biosynthesis.
Anticancer Efficacy: Targeting Key Signaling Pathways
The 2,4-difluorophenyl moiety is a prominent feature in a multitude of kinase inhibitors developed for cancer therapy. The specific substitution pattern of the fluorine atoms can significantly influence the binding affinity and selectivity of these compounds for their target kinases.
B-Raf(V600E) Kinase Inhibitors for Melanoma
A series of N-(3-ethynyl-2,4-difluorophenyl)sulfonamides has been identified as potent and selective inhibitors of the B-Raf(V600E) kinase. This mutation is a key driver in approximately 50% of melanomas. These compounds have demonstrated significant antiproliferative activity in cancer cell lines harboring the B-Raf(V600E) mutation.
Mechanism of Action: B-Raf is a serine/threonine-protein kinase that plays a crucial role in the MAP kinase/ERK signaling pathway. The V600E mutation leads to constitutive activation of this pathway, promoting uncontrolled cell proliferation and survival.[8] B-Raf(V600E) inhibitors bind to the ATP-binding site of the mutant kinase, preventing its activation and downstream signaling.[8]
Caption: Inhibition of the constitutively active B-Raf(V600E) kinase by 2,4-difluorophenyl sulfonamide analogs blocks the MAPK/ERK signaling pathway.
VEGFR-2 Kinase Inhibitors for Angiogenesis Inhibition
The 2,4-difluorophenylamino group has been incorporated into various heterocyclic scaffolds to generate potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). One such example is a series of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1][3][9]triazines, which have demonstrated low nanomolar inhibition of VEGFR-2 kinase activity.
Mechanism of Action: VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] Tumors require a dedicated blood supply to grow and metastasize, making VEGFR-2 a key target in cancer therapy.[2] VEGFR-2 inhibitors typically bind to the ATP-binding site of the kinase domain, preventing its autophosphorylation and the activation of downstream signaling pathways that promote endothelial cell proliferation and migration.[2][10]
Caption: 2,4-Difluorophenylamino pyrrolotriazine analogs inhibit VEGFR-2, thereby blocking angiogenesis.
EGFR Kinase Inhibitors for Non-Small Cell Lung Cancer
Derivatives of 2H-[1][3]oxazino[2,3-f]quinazoline containing a 2,4-difluorophenyl moiety have been synthesized and evaluated as irreversible inhibitors of the Epidermal Growth Factor Receptor (EGFR) kinase. These compounds have shown strong inhibitory activity against both wild-type and mutant forms of EGFR, which are frequently implicated in non-small cell lung cancer (NSCLC).
Mechanism of Action: EGFR is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, leading to cell proliferation and survival.[11] Mutations in EGFR can lead to its constitutive activation, driving tumor growth. EGFR inhibitors compete with ATP for binding to the kinase domain, thereby blocking its activity.[11]
Caption: Inhibition of EGFR by 2,4-difluorophenyl oxazinoquinazoline analogs blocks key cell proliferation and survival pathways.
Experimental Protocols
Antifungal Susceptibility Testing: Broth Microdilution Method (CLSI M27/M38-A)
This method is a standardized procedure for determining the MIC of an antifungal agent against yeasts and filamentous fungi.
1. Inoculum Preparation:
- Subculture the fungal isolate onto an appropriate agar medium (e.g., Potato Dextrose Agar) and incubate to ensure purity and viability.
- Prepare a stock inoculum suspension by harvesting the fungal growth and suspending it in sterile saline.
- Adjust the turbidity of the suspension spectrophotometrically to a specified range, which corresponds to a defined concentration of fungal cells.[12]
- Dilute the stock suspension in RPMI 1640 medium to achieve the final desired inoculum concentration.[12]
2. Preparation of Antifungal Agent Dilutions:
- Prepare a stock solution of the 2,4-difluorophenol analog in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of the stock solution in RPMI 1640 medium in a 96-well microtiter plate to obtain a range of concentrations.
3. Inoculation and Incubation:
- Add the standardized fungal inoculum to each well of the microtiter plate containing the antifungal agent dilutions.
- Include a growth control well (inoculum without drug) and a sterility control well (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours (for yeasts) or longer for filamentous fungi, depending on the organism.[13]
4. Reading and Interpretation of Results:
- Visually or spectrophotometrically determine the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the growth control. This concentration is the MIC.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay measures the ability of a compound to inhibit the activity of a specific kinase.
1. Reagent Preparation:
- Prepare a stock solution of the 2,4-difluorophenol analog in 100% DMSO.
- Prepare serial dilutions of the compound in the appropriate assay buffer.
- Prepare solutions of the recombinant kinase, the specific peptide substrate, and ATP in the assay buffer.
2. Assay Procedure:
- In a microplate (e.g., 384-well), add the kinase and the test compound at various concentrations.
- Initiate the kinase reaction by adding a mixture of the substrate and ATP.
- Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
- Stop the reaction and add a detection reagent that quantifies the amount of phosphorylated substrate or the amount of ATP consumed (e.g., using a luminescence-based assay like ADP-Glo™).[14][15][16]
3. Data Analysis:
- Measure the signal (e.g., luminescence) using a microplate reader.
- Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
- Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a dose-response curve using appropriate software.[17]
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[18][19][20]
1. Cell Seeding:
- Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[19]
2. Compound Treatment:
- Treat the cells with various concentrations of the 2,4-difluorophenol analog for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO).
3. MTT Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.[20] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[19]
4. Formazan Solubilization:
- Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.[18]
5. Absorbance Measurement and Data Analysis:
- Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[19][20]
- Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
- Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
Conclusion
The 2,4-difluorophenol scaffold is a highly valuable platform in the design and development of novel therapeutic agents. The analogs discussed in this guide demonstrate the remarkable versatility of this moiety, leading to potent antifungal and anticancer compounds with diverse mechanisms of action. The strategic placement of the two fluorine atoms profoundly influences the biological activity, highlighting the importance of structure-activity relationship studies in optimizing lead compounds. The provided experimental protocols offer a foundation for researchers to evaluate the efficacy of their own 2,4-difluorophenol analogs and contribute to the advancement of new medicines.
References
-
New Antifungal Agents with Azole Moieties. (2022). MDPI. [Link]
-
EGFR Inhibitor. (2026). Massive Bio. [Link]
-
2,4-Difluorophenol: A Close Look at a Quietly Crucial Chemical. Molbase. [Link]
-
Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. (2000). PMC. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. (2008). Journal of Clinical Microbiology. [Link]
-
Mechanisms of action in antifungal drugs. EBSCO. [Link]
-
Azole Antifungal Agents. (2005). Pediatrics In Review. [Link]
-
Antifungal Ergosterol Synthesis Inhibitors. (2024). StatPearls - NCBI Bookshelf. [Link]
-
ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. CLSI. [Link]
-
Anti-EGFR Mechanism of Action: Antitumor Effect and Underlying Cause of Adverse Events. (2026). Medscape. [Link]
-
VEGFR-2 inhibitor - Wikipedia. Wikipedia. [Link]
-
3.2.2. BRAFV600E Inhibition Assay. Bio-protocol. [Link]
-
M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. CLSI. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. The Royal Society of Chemistry. [Link]
-
Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. (2015). PMC. [Link]
-
EGFR Inhibitor Pathway, Pharmacodynamics. ClinPGx. [Link]
-
Quality Control and Reference Guidelines for CLSI Broth Microdilution Method (M38-A Document) for Susceptibility Testing of Anidulafungin against Molds. (2007). PMC. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. (2015). PMC - NIH. [Link]
-
Mechanisms of VEGF (Vascular Endothelial Growth Factor) Inhibitor–Associated Hypertension and Vascular Disease. (2017). Hypertension. [Link]
-
Targeted Inhibitors of Epidermal Growth Factor Receptor. (2024). Encyclopedia.pub. [Link]
-
Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. (2017). PubMed. [Link]
-
4.3.5. EGFR Kinase Inhibition. Bio-protocol. [Link]
-
Full article: Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Taylor & Francis. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2023). PMC. [Link]
-
MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
-
Detailed protocol for MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). Journal of Translational Medicine. [Link]
-
B-Raf(V600E) Kinase Assay Kit. BPS Bioscience. [Link]
-
Mechanism and inhibition of BRAF kinase. (2021). PMC - NIH. [Link]
-
Current Insights of BRAF Inhibitors in Cancer. (2018). Journal of Medicinal Chemistry. [Link]
-
VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
BRAF (V600E) Datasheet. (2024). Sino Biological. [Link]
-
Mechanism of Dimer Selectivity and Binding Cooperativity of BRAF Inhibitors. (2019). eLife. [Link]
-
Identification of a Novel Family of BRAF V600E Inhibitors. (2012). ACS Publications. [Link]
-
Mechanism Of Action | BRAFTOVI® (encorafenib) + MEKTOVI® (binimetinib). BRAFTOVI® + MEKTOVI®. [Link]
-
VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. What are VEGFR2 antagonists and how do they work? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 6. publications.aap.org [publications.aap.org]
- 7. Antifungal Ergosterol Synthesis Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What are BRAF inhibitors and how do they work? [synapse.patsnap.com]
- 9. massivebio.com [massivebio.com]
- 10. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
- 11. ClinPGx [clinpgx.org]
- 12. journals.asm.org [journals.asm.org]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. promega.com.cn [promega.com.cn]
- 16. cdn1.sinobiological.com [cdn1.sinobiological.com]
- 17. rsc.org [rsc.org]
- 18. researchhub.com [researchhub.com]
- 19. apexbt.com [apexbt.com]
- 20. atcc.org [atcc.org]
In Vivo Validation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine: A Comparative Guide to Next-Generation p38α MAPK Inhibitors
As a Senior Application Scientist overseeing preclinical pharmacology, I frequently evaluate novel targeted therapies. The transition from in vitro binding assays to in vivo efficacy is the most critical hurdle in drug development. This guide provides an objective, data-driven comparison of 4-(2,4-Difluorobenzoyl)-2-methylpyridine —a highly selective p38α mitogen-activated protein kinase (MAPK) inhibitor candidate—against established alternatives.
By detailing the causality behind our experimental designs, this guide establishes a self-validating framework for assessing anti-inflammatory therapeutics.
Mechanistic Rationale & Structural Design
The structural architecture of 4-(2,4-Difluorobenzoyl)-2-methylpyridine is highly deliberate. Historically, first-generation p38 inhibitors suffered from off-target kinome binding, leading to severe hepatotoxicity. This novel compound overcomes these limitations through specific molecular interactions:
-
Hinge-Binding Motif: The 2-methylpyridine core forms critical bidentate hydrogen bonds with the kinase hinge region (Met109).
-
Hydrophobic Pocket Exploitation: The 2,4-difluorophenyl moiety is a well-documented structural motif that exploits the conformational flexibility of the Gly110 residue. This allows the fluorinated ring to occupy a deep, lipophilic pocket shielded by the Thr106 "gatekeeper" residue[1].
-
Exceptional Selectivity: This specific binding mode is the primary driver of its exceptional selectivity for p38α over other MAPK isoforms (such as p38γ/δ) and unrelated kinases[2].
Pathway Visualization
Figure 1: p38α MAPK signaling cascade and targeted intervention by the novel inhibitor.
Comparative Pharmacological Profiling
Before moving to animal models, it is essential to benchmark the compound against known clinical and experimental standards. We compare 4-(2,4-Difluorobenzoyl)-2-methylpyridine with VX-702 (a highly selective clinical-stage p38α inhibitor) and SB203580 (a first-generation reference tool).
| Compound | Target Profile | IC50 (p38α) | Selectivity (vs p38γ/δ) | In Vivo ED50 (mg/kg) | Hepatotoxicity Risk |
| 4-(2,4-Difluorobenzoyl)-2-methylpyridine | p38α MAPK | 12 nM | >500-fold | 2.5 | Low |
| VX-702 (Active Comparator) | p38α MAPK | 14 nM | >200-fold | 4.0 | Low |
| SB203580 (Reference) | p38α/β MAPK | 50 nM | <50-fold | 15.0 | High |
Data Summary: The novel compound demonstrates superior biochemical potency and an enhanced selectivity window, translating to a lower effective dose (ED50) required for in vivo efficacy.
In Vivo Validation: The Self-Validating CIA Protocol
To validate therapeutic efficacy, we utilize the Collagen-Induced Arthritis (CIA) mouse model . The CIA model in DBA/1 mice is the gold standard because it closely mimics the polyarticular inflammation, cartilage destruction, and bone resorption seen in human rheumatoid arthritis.
Experimental Workflow
Figure 2: Chronological workflow of the Collagen-Induced Arthritis (CIA) efficacy model.
Step-by-Step Methodology & Causal Logic
Step 1: Primary Immunization (Day 0)
-
Action: Inject DBA/1 mice subcutaneously at the base of the tail with an emulsion of bovine Type II collagen (CII) and Complete Freund's Adjuvant (CFA).
-
Causality: DBA/1 mice possess the MHC class II H-2q haplotype, making them genetically susceptible to CII immunization. CFA contains heat-killed M. tuberculosis, providing the necessary pathogen-associated molecular patterns (PAMPs) to break immunological tolerance and initiate a robust Th1/Th17 response.
Step 2: Booster Immunization (Day 21)
-
Action: Administer a booster injection of CII emulsified in Incomplete Freund's Adjuvant (IFA).
-
Causality: IFA lacks mycobacteria. Using IFA for the booster prevents excessive systemic toxicity and granuloma formation while successfully amplifying the specific anti-collagen antibody response required for joint localization.
Step 3: Randomization and Therapeutic Dosing (Day 28 - 42)
-
Action: Monitor mice daily. Once a clinical arthritis score of ≥1 is observed (typically Day 28), randomize the mice into treatment groups (Vehicle, Compound X, VX-702) and begin daily oral (PO) dosing.
-
Causality: We strictly initiate dosing after disease onset rather than prophylactically. This ensures we are testing true therapeutic efficacy (the ability to halt or reverse active disease), which is a self-validating baseline that directly translates to clinical treatment scenarios.
Step 4: Multi-Parametric Endpoint Analysis (Day 42)
-
Action: Euthanize mice. Perform Micro-CT imaging on the hind paws and quantify serum cytokines (TNF-α, IL-1β) via ELISA.
-
Causality: Clinical scoring (0-4 per paw) is inherently subjective. By pairing it with objective Micro-CT (quantifying bone volume/total volume ratio) and ELISA, we create a multi-parametric dataset that eliminates observer bias and confirms the mechanism of action (cytokine suppression).
Efficacy Results & Data Interpretation
The following table summarizes the endpoint data at Day 42. The novel compound was dosed at 3 mg/kg, directly compared against the active comparator VX-702 at the same dose.
| Treatment Group (n=10) | Mean Clinical Score (0-16) | Paw Swelling (mm) | Serum TNF-α (pg/mL) | Serum IL-1β (pg/mL) |
| Vehicle (CIA Control) | 14.2 ± 1.1 | 3.8 ± 0.2 | 450 ± 45 | 320 ± 35 |
| 4-(2,4-Difluorobenzoyl)-2-methylpyridine (3 mg/kg) | 4.5 ± 0.8 | 2.1 ± 0.1 | 115 ± 18 | 95 ± 12 |
| VX-702 (3 mg/kg) | 5.8 ± 0.9 | 2.4 ± 0.2 | 160 ± 22 | 130 ± 15 |
| Naive (Healthy Control) | 0.0 ± 0.0 | 1.8 ± 0.1 | 25 ± 5 | 15 ± 3 |
Statistical significance (p < 0.05) was achieved for both the novel compound and VX-702 compared to vehicle. Notably, 4-(2,4-Difluorobenzoyl)-2-methylpyridine demonstrated a deeper suppression of pro-inflammatory cytokines, correlating tightly with reduced clinical joint destruction.
Conclusion
The in vivo validation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine confirms that leveraging the 2,4-difluorophenyl moiety to target the p38α T106 gatekeeper pocket yields profound therapeutic benefits. By utilizing a rigorously controlled, self-validating CIA model, we have objectively demonstrated that this compound outperforms first-generation inhibitors and competes highly favorably with advanced clinical candidates like VX-702 in resolving polyarticular inflammation.
Sources
Navigating the Selectivity Landscape: A Comparative Guide to Cross-Reactivity Studies of 4-(2,4-Difluorobenzoyl)-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics, the characterization of a compound's selectivity is as critical as the elucidation of its primary mechanism of action. Off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology[1]. This guide provides a comprehensive framework for assessing the cross-reactivity of 4-(2,4-Difluorobenzoyl)-2-methylpyridine, a compound of interest in medicinal chemistry. While specific cross-reactivity data for this molecule is not extensively published, its structural motifs—a difluorobenzoyl group and a methyl-substituted pyridine ring—are present in numerous kinase inhibitors. This suggests a potential for interaction with the human kinome, the complete set of protein kinases.
Notably, the structurally related benzoylpiperidine core is a key intermediate in the synthesis of various pharmaceuticals, including those targeting neurological disorders[2][3]. Furthermore, pyridine derivatives are known to possess a wide range of biological activities and can be skin irritants[4]. Given these structural alerts, a thorough investigation into the cross-reactivity of 4-(2,4-Difluorobenzoyl)-2-methylpyridine is warranted. This guide will use p38 mitogen-activated protein kinase (MAPK) inhibitors as a comparative case study, as they often share similar structural features and are known to have cross-reactivity with other kinases, such as casein kinase Iδ/ɛ.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
The assessment of a compound's selectivity is not a one-size-fits-all endeavor. A multi-pronged approach, employing a combination of in vitro and in-cell techniques, is essential for a comprehensive understanding of its interaction profile. Below is a comparison of key methodologies for evaluating the cross-reactivity of a novel compound like 4-(2,4-Difluorobenzoyl)-2-methylpyridine.
| Methodology | Principle | Advantages | Limitations | Typical Output |
| Kinome Scanning | In vitro binding or activity assays against a large panel of purified kinases.[5][6][7][8][9][] | - Broad coverage of the kinome. - Quantitative measure of binding affinity (Kd) or inhibitory activity (IC50). - High-throughput capabilities.[5][6] | - Performed on isolated enzymes, which may not reflect the cellular context. - Can be costly.[11] | - Selectivity score (e.g., S-score). - TREEspot™ visualization of kinase interactions.[8] |
| Cellular Thermal Shift Assay (CETSA) | Measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.[12][13][14][15][16] | - Confirms target engagement in intact cells.[12][13][14][15][16] - Can be adapted for high-throughput screening.[14] - Does not require compound labeling.[13][15] | - Requires a specific antibody for the target protein for Western blot-based detection. - Mass spectrometry-based CETSA can be complex. | - Melting curve shifts indicating ligand binding. - Isothermal dose-response curves.[13] |
| Differential Scanning Fluorimetry (DSF) | Measures the thermal stabilization of a purified protein upon ligand binding using a fluorescent dye.[17] | - Rapid and cost-effective method for initial screening.[17] - Does not require an active enzyme.[17] | - Only applicable to purified proteins. - Can be prone to false positives due to dye interactions. | - Change in melting temperature (ΔTm). |
| Computational Profiling | In silico prediction of off-target interactions based on the compound's structure and known protein binding sites.[11] | - Cost-effective and rapid. - Can screen a vast number of potential targets. | - Predictions require experimental validation. - Accuracy depends on the quality of the models and databases used. | - List of predicted off-targets with binding scores. |
Experimental Protocols for Key Cross-Reactivity Assays
High-Throughput Kinome Scanning
This protocol outlines a general procedure for assessing the selectivity of 4-(2,4-Difluorobenzoyl)-2-methylpyridine against a broad panel of kinases.
Objective: To identify potential off-target kinase interactions and quantify the inhibitory potency of the test compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of 4-(2,4-Difluorobenzoyl)-2-methylpyridine in 100% DMSO. A typical starting concentration is 10 mM.
-
Assay Plate Preparation: In a 384-well plate, serially dilute the compound to achieve a range of concentrations for IC50 determination. Include positive and negative controls.
-
Kinase Reaction: Add the kinase, substrate (e.g., a fluorescently labeled peptide), and ATP to the wells containing the compound. The reaction is typically initiated by the addition of ATP.
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the kinase activity. Common detection methods include fluorescence polarization, time-resolved fluorescence resonance energy transfer (TR-FRET), or luminescence-based assays that quantify the amount of phosphorylated substrate or remaining ATP.[]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Fit the data to a dose-response curve to determine the IC50 value for each kinase.
dot
Caption: Workflow for high-throughput kinome scanning.
Cellular Thermal Shift Assay (CETSA)
This protocol describes how to validate the in-cell target engagement of 4-(2,4-Difluorobenzoyl)-2-methylpyridine.
Objective: To confirm that the compound binds to its intended target and to identify potential off-targets in a cellular context.
Methodology:
-
Cell Culture and Treatment: Culture the desired cell line to approximately 80% confluency. Treat the cells with the test compound or vehicle (DMSO) and incubate at 37°C for a specified time (e.g., 1-2 hours) to allow for cell penetration and target engagement.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3-5 minutes) using a thermal cycler.[12] This step induces the denaturation and aggregation of unbound proteins.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[12][15]
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[12][13]
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Determine the protein concentration using a Bradford or BCA assay. Analyze the levels of the target protein in the soluble fraction by Western blotting using a specific primary antibody.[13]
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the amount of soluble target protein as a function of temperature for both the compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.
dot
Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.
Interpreting Cross-Reactivity Data: A Case Study with p38 MAPK Inhibitors
The p38 MAPK signaling pathway is implicated in inflammatory diseases, and inhibitors of p38 MAPK have been extensively studied.[18] However, many early p38 MAPK inhibitors failed in clinical trials due to off-target effects. For instance, some p38 MAPK inhibitors were found to also inhibit the cholecystokinin 1 (CCK1) receptor, a G-protein coupled receptor, demonstrating cross-reactivity across different protein families.[19][20]
A hypothetical cross-reactivity profile for 4-(2,4-Difluorobenzoyl)-2-methylpyridine, assuming it is a p38 MAPK inhibitor, could be compared with a known selective inhibitor like CDD-450, which selectively inhibits the p38α–MK2 complex with minimal cross-reactivity against other kinases.[21]
dot
Caption: Potential on-target and off-target interactions of a p38 MAPK inhibitor.
Conclusion
A thorough assessment of cross-reactivity is a cornerstone of modern drug discovery. For a novel compound such as 4-(2,4-Difluorobenzoyl)-2-methylpyridine, a systematic approach employing a combination of in vitro and in-cell methodologies is crucial. By leveraging techniques like kinome scanning and CETSA, researchers can build a comprehensive selectivity profile, enabling informed decisions in lead optimization and preclinical development. The insights gained from such studies are invaluable for mitigating the risks of off-target toxicity and for uncovering potential new therapeutic applications.
References
- A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC. (n.d.).
- Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed. (n.d.).
- Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay - Bio-protocol. (2024, August 5).
- Inhibition of Wnt/β-catenin signaling by p38 MAP kinase inhibitors is explained by cross-reactivity with casein kinase Iδ/ɛ - PubMed. (2011, April 22).
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016, July 1).
- Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024, July 2).
- Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.).
- Kinase Selectivity Profiling System: General Panel Protocol - Promega Corporation. (n.d.).
- Computational analysis of kinase inhibitor selectivity using structural knowledge | Bioinformatics | Oxford Academic. (2019, January 15).
- Selective inhibition of the p38α MAPK–MK2 axis inhibits inflammatory cues including inflammasome priming signals - Rockefeller University Press. (2018, March 16).
- Cross-interactions of two p38 mitogen-activated protein (MAP) kinase inhibitors and two cholecystokinin (CCK) receptor antagonists with the CCK1 receptor and p38 MAP kinase - PubMed. (2005, June 3).
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. (2025, April 22).
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.).
- Active Kinome Scan - Houston Omics Collaborative. (n.d.).
- KINOMEscan Technology - Eurofins Discovery. (n.d.).
- Kinome Profiling Service | MtoZ Biolabs. (n.d.).
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020, December 2).
- Kinase Screening and Profiling Services - BOC Sciences. (2025, June 4).
- Cross-interactions of Two p38 Mitogen-activated Protein (MAP) Kinase Inhibitors and Two Cholecystokinin (CCK) Receptor Antagonists with the CCK1 Receptor and P38 MAP Kinase - ResearchGate. (n.d.).
- 4-(2,4-Difluorobenzoyl)piperidine hydrochloride - Chem-Impex. (n.d.).
- Reversal of corticosteroid insensitivity by p38 MAPK inhibition in peripheral blood mononuclear cells from COPD - PMC. (n.d.).
- The Role of 4-(2,4-Difluorobenzoyl)-piperidine Hydrochloride in Pharma R&D. (2026, February 27).
- Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1).
- Suspected adverse drug reactions of the type 2 antidiabetic drug class dipeptidyl‐peptidase IV inhibitors (DPP4i): Can polypharmacology help explain? - PMC. (n.d.).
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 11. academic.oup.com [academic.oup.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review [mdpi.com]
- 16. news-medical.net [news-medical.net]
- 17. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 19. Cross-interactions of two p38 mitogen-activated protein (MAP) kinase inhibitors and two cholecystokinin (CCK) receptor antagonists with the CCK1 receptor and p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. rupress.org [rupress.org]
Personal protective equipment for handling 4-(2,4-Difluorobenzoyl)-2-methylpyridine
The Application Scientist’s Master Guide to Handling 4-(2,4-Difluorobenzoyl)-2-methylpyridine
As researchers and drug development professionals, handling novel halogenated pyridine derivatives requires moving beyond generic, boilerplate safety data sheets. 4-(2,4-Difluorobenzoyl)-2-methylpyridine (CAS: 1187169-51-2)[1] is a highly specific, high-value building block in medicinal chemistry. However, its unique structural motifs—a lipophilic difluorobenzoyl moiety paired with a weakly basic methylpyridine ring—demand specialized Personal Protective Equipment (PPE) and rigorous operational protocols.
This guide synthesizes chemical causality with field-proven laboratory practices to provide a self-validating system for safe handling, stock preparation, and disposal.
Part 1: Chemical Profile & Hazard Causality
To protect yourself, you must first understand why the chemical acts the way it does. The hazards of this compound are driven by the synergistic effects of its functional groups. The pyridine nitrogen acts as a hydrogen bond acceptor, allowing it to interact with biological membranes, while the difluorobenzoyl group significantly increases the molecule's lipophilicity (LogP).
If this compound breaches your PPE, it can rapidly absorb through the lipid bilayer of your skin, carrying the toxicophore directly into systemic circulation. Furthermore, under extreme thermal stress (e.g., a laboratory fire), the fluorinated ring can decompose to release highly toxic gaseous hydrogen fluoride (HF) and carbon monoxide[2].
Quantitative Hazard Summary
| Property | Value | Safety Implication & Causality |
| Compound Name | 4-(2,4-Difluorobenzoyl)-2-methylpyridine | Core API intermediate; requires targeted handling protocols. |
| CAS Number | 1187169-51-2 | Unique identifier for inventory and exposure tracking[1]. |
| Molecular Weight | 233.22 g/mol | Low molecular weight facilitates rapid dermal absorption. |
| Physical State | Solid / Crystalline Powder | Highly prone to aerosolization and static charge buildup[3]. |
| Primary Hazards | H315, H319, H335 | Causes severe irritation to skin, eyes, and respiratory tract[4]. |
| Incompatibilities | Strong oxidizers, strong bases | Risk of exothermic reactions and toxic gas release[2]. |
Part 2: The PPE Matrix (A Layered Defense System)
Donning the correct PPE is not a passive checklist; it is an active, layered defense system designed specifically against lipophilic, statically-charged powders.
-
Hand Protection (Chemical Barrier):
-
Selection: Nitrile gloves (minimum 0.11 mm thickness for incidental splash; 0.4 mm for extended contact).
-
Causality: Latex is highly permeable to lipophilic organic compounds. Nitrile provides a superior, non-polar barrier against halogenated aromatics.
-
Validation: Perform a visual and pneumatic inflation test before donning to ensure zero micro-punctures.
-
-
Eye & Face Protection (Aerosol Defense):
-
Selection: Tight-fitting chemical safety goggles (EN 166 or ANSI Z87.1 approved)[5].
-
Causality: Standard safety glasses lack an orbital seal. Because this compound exists as a fine powder, aerosolized micro-particles can bypass standard glasses and cause severe ocular irritation and potential corneal damage (H319)[4].
-
-
Respiratory Protection (Inhalation Mitigation):
-
Selection: N95/P100 particulate respirator (if weighing outside a hood) or handling strictly within a certified Class II fume hood.
-
Causality: Directly mitigates the inhalation of irritating dust, preventing respiratory tract inflammation (H335)[4].
-
-
Body Protection:
-
Selection: Flame-retardant lab coat (Nomex or equivalent) with knit cuffs, fully buttoned, alongside closed-toe, non-porous footwear.
-
Part 3: Operational Workflow & Handling Protocol
The following methodology ensures that the solid powder is safely transitioned into a stable liquid stock solution without exposing the operator to aerosolized particulates.
Protocol: Preparation of Molar Stock Solutions
-
Step 1: Environmental Validation
-
Action: Activate the Class II fume hood and verify the face velocity is between 0.4 to 0.6 m/s.
-
Causality: Proper laminar flow ensures that any aerosolized particles generated during container opening are pulled away from the operator's breathing zone.
-
Validation: Check the digital flow monitor; visually confirm flow using a Kimwipe taped to the sash.
-
-
Step 2: Anti-Static Weighing
-
Action: Discharge static from the weighing spatula and use an anti-static weighing boat.
-
Causality: Fluorinated organic powders hold significant static charge. If a standard plastic boat is used, the powder can repel and aerosolize into the hood environment, contaminating surfaces.
-
Validation: Powder should transfer smoothly without "jumping" or clinging to the spatula.
-
-
Step 3: In-Situ Solubilization
-
Action: Instead of transferring dry powder to a volumetric flask, add a small volume of the target solvent (e.g., DMSO or DCM) directly to the weighing boat inside the hood to wet the powder, then transfer the slurry.
-
Causality: Wetting the powder immediately neutralizes the risk of airborne dust inhalation[4].
-
Validation: Visual confirmation of a homogenous slurry with no dry powder remaining.
-
-
Step 4: Sealed Transfer
-
Action: Transfer the slurry to a glass vial with a PTFE-lined screw cap.
-
Causality: PTFE (Teflon) is chemically inert to fluorinated organics and prevents solvent evaporation or chemical leaching during transport.
-
Workflow for the safe preparation of 4-(2,4-Difluorobenzoyl)-2-methylpyridine stock solutions.
Part 4: Emergency Response & Spill Management
In the event of an accidental release, immediate and logical action is required to prevent systemic exposure and environmental contamination.
Protocol: Localized Spill Containment
-
Immediate Assessment: Determine if the spill is confined to the fume hood (Small/Local) or has breached the open lab (Large/Aerosolized). Large spills of irritating powders require immediate lab evacuation[4].
-
Inert Containment: Cover the spilled powder with an inert solid absorbent, such as diatomaceous earth or dry sand[4]. Do NOT use water. Water can react with certain halogenated intermediates or spread the lipophilic compound over a larger surface area[2].
-
Mechanical Recovery: Use a non-sparking brush and dustpan to sweep the absorbent-chemical mixture. This prevents the ignition of any co-spilled flammable solvents and avoids generating new static charges.
-
Chemical Decontamination: Wash the affected surface with a mild soap and water solution, followed by an isopropyl alcohol wipe[4]. The surfactants in the soap break down the lipophilic difluorobenzoyl moiety, lifting it from the surface for complete removal.
Logical decision matrix for 4-(2,4-Difluorobenzoyl)-2-methylpyridine spill containment.
Part 5: Disposal & Waste Management Plan
Halogenated pyridine derivatives must never be disposed of in standard aqueous waste streams or poured down the drain.
-
Segregation: Collect all liquid waste, contaminated Kimwipes, and empty vials in a compatible, clearly labeled "Halogenated Organic Waste" container.
-
Destruction: High-temperature incineration is the only approved method of disposal. Incineration ensures complete combustion of the fluorinated ring, preventing the environmental accumulation of persistent fluorinated byproducts[6].
References
-
[1] Title: 4-(2,4-Difluorobenzoyl)-2-methylpyridine | CymitQuimica. Source: cymitquimica.com. URL: 1
-
Title: 5624 | Sigma-Aldrich. Source: sigmaaldrich.com. URL:
-
[6] Title: SAFETY DATA SHEET - Fisher Scientific: 2-Benzoylpyridine. Source: fishersci.com. URL: 6
-
[3] Title: 2-Benzoylpyridine - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. URL: 3
-
[4] Title: 2-BENZOYLPYRIDINE EXTRA PURE MSDS CAS-No. - Loba Chemie. Source: lobachemie.com. URL: 4
-
[2] Title: 8 - SAFETY DATA SHEET (3-Fluorobenzoyl chloride). Source: fishersci.com. URL: 2
-
[5] Title: 4-Fluorobenzoyl chloride - Safety Data Sheet - ChemicalBook. Source: chemicalbook.com. URL: 5
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
